molecular formula C15H17NO4 B1438616 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate CAS No. 338760-26-2

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Cat. No.: B1438616
CAS No.: 338760-26-2
M. Wt: 275.3 g/mol
InChI Key: VOWZQOSRBMJMJM-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS 338760-26-2) is a high-purity, protected indole derivative primarily employed as a versatile synthetic intermediate in organic chemistry and drug discovery . Its molecular formula is C 15 H 17 NO 4 with a molecular weight of 275.3 g/mol . The compound features a tert-butyl carbamate (Boc) group protecting the indole nitrogen and a methyl ester at the 3-position, making it a crucial building block for the functionalization of the indole scaffold . This protected intermediate is designed for the synthesis of more complex molecules, leveraging its rigid, nitrogen-containing heterocyclic core which is a predominant structure in nature and has wide applications in pharmaceuticals and agrochemicals . The Boc protecting group can be selectively removed under mild acidic conditions, allowing for further diversification at the nitrogen atom, while the methyl ester can be hydrolyzed or transformed into other functional groups such as amides or ketones . Researchers value this compound for its role in regioselective synthesis and diastereoselective dearomatization reactions, which are fundamental strategies for constructing useful multi-functionalized cyclic products like indolines . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . The product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWZQOSRBMJMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652374
Record name 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-26-2
Record name 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Optimized Technical Guide for Medicinal Chemistry Applications

Executive Summary

Target Molecule: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate CAS Registry Number: 885265-61-4 Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol [1]

This guide details the regioselective synthesis of This compound , a critical orthogonal building block in drug discovery. The presence of the electron-withdrawing methyl ester at the C3 position significantly reduces the nucleophilicity of the indole nitrogen (


), rendering standard acylation conditions (e.g., anhydride alone) sluggish.

To overcome this electronic deactivation, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method offers superior yields, milder conditions, and easier workup compared to sodium hydride (NaH) deprotonation routes, which are prone to side reactions and moisture sensitivity.

Strategic Analysis & Chemical Logic

The Nucleophilicity Challenge

The indole ring is electron-rich, but the C3-ester creates a "push-pull" system. The carbonyl at C3 withdraws electron density through conjugation, increasing the acidity of the N-H bond (


) but paradoxically making the nitrogen a poorer nucleophile for direct attack on di-tert-butyl dicarbonate (

).
Catalyst Selection: The Grehn-Ragnarsson Protocol

While strong bases (NaH, KH) can force this reaction by deprotonating the indole to form the indolyl anion, this approach is harsh. The Grehn-Ragnarsson protocol utilizes DMAP as an acyl-transfer catalyst.[2][3]

Mechanism of Action:

  • DMAP attacks

    
     to form a highly electrophilic 
    
    
    
    -Boc-pyridinium
    salt.
  • This activated species transfers the Boc group to the indole nitrogen.

  • 
     is released as the thermodynamic driving force.
    
  • The bulky tert-butyl group is installed exclusively at

    
     due to steric gating at C2 and electronic preference.
    

Reaction Mechanism & Pathway Visualization[4]

The following diagram illustrates the catalytic cycle and the activation of the Boc-anhydride by DMAP.

Boc_Protection_Mechanism Boc2O Boc2O (Reagent) Activated [N-Boc-DMAP]+ (Activated Electrophile) Boc2O->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Indole Attack Indole Methyl indole-3-carboxylate (Substrate) Indole->Intermediate Intermediate->DMAP Regeneration Product Target Product (N-Boc Indole Ester) Intermediate->Product Elimination CO2 CO2 + t-BuOH (Byproducts) Intermediate->CO2

Figure 1: Catalytic cycle showing the activation of Boc2O by DMAP and subsequent transfer to the indole substrate.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[2][3][4][5]MW ( g/mol )RoleNotes
Methyl indole-3-carboxylate 1.0175.18SubstrateStarting material
Di-tert-butyl dicarbonate 1.2 - 1.5218.25Reagent

(melt if solid)
DMAP 0.1 (10 mol%)122.17CatalystToxic; handle with care
Triethylamine (TEA) 1.1101.19BaseScavenger (optional but recommended)
Dichloromethane (DCM) Solvent-SolventAnhydrous preferred
Acetonitrile (MeCN) Alt.[6] Solvent-Solvent"Greener" alternative
Step-by-Step Procedure

Step 1: Preparation

  • Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with nitrogen or argon to maintain an inert atmosphere.

  • Dissolve Methyl indole-3-carboxylate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

Step 2: Reagent Addition

  • Add Triethylamine (TEA) (1.1 equiv) to the stirring solution.

  • Add DMAP (0.1 equiv) in one portion.[4]

  • Critical Step: Cool the solution to 0°C (ice bath). Although the reaction can run at Room Temperature (RT), initial cooling prevents thermal runaway from the exothermic

    
     release.
    
  • Add

    
      (1.2 equiv) dropwise (if liquid) or in small portions (if solid).
    

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to RT.

  • Stir for 2–4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 4:1).

    • Starting Material: Lower

      
      , UV active (often blueish fluorescence).
      
    • Product: Higher

      
      , UV active (distinct spot).
      
    • Note: The disappearance of the N-H signal in IR or NMR is the ultimate confirmation.

Step 4: Workup & Isolation

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Wash 1 (Acidic): Wash with 0.5 M HCl or 10% Citric Acid (2 x 30 mL). Purpose: Removes DMAP and TEA.

  • Wash 2 (Basic): Wash with Saturated

    
     (1 x 30 mL). Purpose: Removes unreacted Boc acid byproducts.
    
  • Wash 3 (Neutral): Wash with Brine (1 x 30 mL).

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

  • Recrystallization: Often sufficient. Dissolve in minimum hot Hexane/EtOAc and cool.

  • Flash Chromatography: If necessary. Stationary phase: Silica gel.[5] Mobile phase: Hexane

    
     10% EtOAc/Hexane.
    

Process Workflow Diagram

Synthesis_Workflow Start Start: Methyl indole-3-carboxylate (In DCM, under N2) Add_Cat Add TEA (1.1 eq) & DMAP (0.1 eq) Start->Add_Cat Cool Cool to 0°C Add_Cat->Cool Add_Boc Add Boc2O (1.2 eq) (Control CO2 evolution) Cool->Add_Boc Warm Warm to RT Stir 2-4 Hours Add_Boc->Warm Check TLC Check (Hex:EtOAc 4:1) Warm->Check Check->Warm Incomplete Quench Acid Wash (0.5M HCl) Remove DMAP/TEA Check->Quench Complete Isolate Dry (Na2SO4) & Concentrate Quench->Isolate Purify Recrystallize (Hexane) or Column Chromatography Isolate->Purify Final Pure Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

To validate the synthesis, compare your analytical data against these expected values:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.10–8.20 (d, 1H, H-7 or H-4): Significant downfield shift compared to starting material due to the electron-withdrawing Boc group.
      
    • 
       8.25 (s, 1H, H-2): The proton at C2 is distinct.
      
    • 
       3.95 (s, 3H, 
      
      
      
      ): Methyl ester singlet.
    • 
       1.68 (s, 9H, 
      
      
      
      ): Characteristic Boc singlet.
    • Absence: No broad singlet at

      
       9.0–10.0 ppm (Indole N-H).
      
  • ¹³C NMR:

    • Look for the carbamate carbonyl (

      
       ppm) and the ester carbonyl (
      
      
      
      ppm).
    • Tert-butyl carbons (

      
       ppm and 
      
      
      
      ppm).

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Hydrolysis of

Ensure solvent is anhydrous. Increase

to 1.5 eq.
Incomplete Reaction Catalyst DeactivationEnsure DMAP is fresh. Add more TEA to scavenge acid.
"Boc Dance" Migration to C3Unlikely with C3-ester present. If observed, lower temperature to 0°C.
Safety Warning Gas Evolution The reaction releases

.[2][7] Do not seal the vessel tightly; use a bubbler.

References

  • Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of N-(tert-butyloxycarbonyl)pyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301. Link

  • Knölker, H. J., et al. (1996). DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Indoles. Synlett, 1996(04), 371-387. Link

  • PubChem. (n.d.).[1][6] this compound (Compound Summary). National Library of Medicine. Link

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[2][8][4][7] Link

Sources

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, structural characterization, chemical reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound (also known as Methyl 1-Boc-1H-indole-3-carboxylate) is a dually functionalized indole derivative. Its structure is strategically significant for several reasons:

  • N-H Protection: The indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This is a crucial modification that prevents the acidic N-H proton from interfering with base-sensitive reactions. Furthermore, the Boc group enhances solubility in organic solvents and modulates the electronic properties of the indole ring.

  • C-3 Functionalization: The presence of a methyl ester at the C-3 position provides a versatile chemical handle for a wide array of synthetic transformations, including hydrolysis, amidation, reduction, or conversion to other functional groups.

This combination makes the molecule a valuable building block for constructing more complex, biologically active molecules. Its indole core is a privileged scaffold found in numerous pharmaceuticals, making this intermediate particularly relevant in drug discovery, especially for agents targeting the central nervous system, such as serotonin receptor modulators.[1]

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of the title compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 338760-26-2PubChem[2]
Molecular Formula C₁₅H₁₇NO₄PubChem[2]
Molecular Weight 275.30 g/mol PubChem[2]
IUPAC Name 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylatePubChem[2]
Boiling Point 387.3 ± 34.0 °C (Predicted)MySkinRecipes[1]
Appearance Solid (typical)Sigma-Aldrich[3]
Storage Room temperature, dry conditionsMySkinRecipes[1]

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-protection of commercially available methyl 1H-indole-3-carboxylate.

Synthesis Rationale and Workflow

The reaction is an N-acylation where the nucleophilic indole nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is critical. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O, which is then readily attacked by the indole nitrogen. This catalytic cycle accelerates the reaction, which would otherwise be sluggish.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 Methyl 1H-indole-3-carboxylate Mixing Combine reactants in solvent at 0 °C to RT Reactant1->Mixing Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Mixing Catalyst DMAP (catalyst) Catalyst->Mixing Solvent DCM or THF Solvent->Mixing Reaction Stir for 2-12 hours Mixing->Reaction Workup Aqueous wash & extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate Purification->Product

A typical workflow for the Boc-protection of methyl 1H-indole-3-carboxylate.
Detailed Experimental Protocol

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indole-3-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF.

  • Addition of Reagents: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of Boc₂O (1.1-1.2 eq) at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Structural Elucidation and Spectroscopic Data

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of this compound.

Technique Characteristic Features
¹H NMR (CDCl₃, 400 MHz)δ ~8.2-8.4 ppm (d, 1H): H at C4 of the indole ring, deshielded by the N-Boc group. δ ~7.8-8.0 ppm (s, 1H): H at C2. δ ~7.2-7.5 ppm (m, 3H): Aromatic protons at C5, C6, C7. δ ~3.9 ppm (s, 3H): Methyl protons of the C3-ester. δ ~1.7 ppm (s, 9H): tert-Butyl protons of the N-Boc group.
¹³C NMR (CDCl₃, 101 MHz)δ ~165 ppm: Carbonyl carbon of the C3-ester. δ ~150 ppm: Carbonyl carbon of the N-Boc group. δ ~135-140 ppm: Quaternary carbons of the indole ring (e.g., C7a). δ ~115-130 ppm: Aromatic carbons (CH) of the indole ring. δ ~84 ppm: Quaternary carbon of the tert-butyl group. δ ~51 ppm: Methyl carbon of the C3-ester. δ ~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spec. (ESI-MS) Expected [M+H]⁺ peak at m/z 276.12. Expected [M+Na]⁺ peak at m/z 298.10.
IR Spectroscopy (cm⁻¹)~1740-1720 cm⁻¹: Strong C=O stretch (from both ester and carbamate carbonyls). ~1600-1450 cm⁻¹: C=C stretches of the aromatic ring. ~1370 cm⁻¹: Characteristic C-H bend for the tert-butyl group. ~1250-1150 cm⁻¹: C-O stretches.

(Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.)

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two ester-type functionalities. The Boc group and the methyl ester can be selectively manipulated, providing access to a wide range of indole derivatives.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Resulting Scaffolds CentralNode 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate C₁₅H₁₇NO₄ Deprotection N-Boc Deprotection (Acidic Conditions, e.g., TFA) CentralNode->Deprotection [1] Saponification Ester Hydrolysis (Base, e.g., LiOH, NaOH) CentralNode->Saponification [2] Reduction Ester Reduction (Reducing Agent, e.g., LiAlH₄) CentralNode->Reduction [3] Amidation Direct Amidation (Amine, Lewis Acid) CentralNode->Amidation [4] Prod_Deprotect Methyl 1H-indole-3-carboxylate Deprotection->Prod_Deprotect Prod_Saponify 1-Boc-1H-indole-3-carboxylic acid Saponification->Prod_Saponify Prod_Reduce 1-Boc-3-(hydroxymethyl)-1H-indole (Further reduction may affect Boc group) Reduction->Prod_Reduce Prod_Amide 1-Boc-1H-indole-3-carboxamide derivative Amidation->Prod_Amide

Primary reaction pathways for this compound.
  • N-Boc Deprotection: The Boc group is notoriously labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature efficiently cleaves the carbamate to regenerate the free N-H of the indole, yielding methyl 1H-indole-3-carboxylate. This is a crucial step when the indole nitrogen needs to be involved in a subsequent reaction, such as an N-arylation or N-alkylation.[4]

  • Ester Hydrolysis (Saponification): The methyl ester at C-3 can be selectively hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The Boc group is stable under these basic conditions. The resulting 1-Boc-1H-indole-3-carboxylic acid is a key intermediate for peptide couplings or other reactions involving a carboxylic acid moiety.

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding (1-Boc-1H-indol-3-yl)methanol.[5] Care must be taken as harsh conditions can sometimes affect the Boc group. This transformation opens pathways to C-3 alkylated indoles or other derivatives via the hydroxymethyl intermediate.

  • Amidation: The methyl ester can be converted to an amide, often by heating with an amine, sometimes with a catalyst. This allows for the introduction of diverse side chains at the C-3 position, a common strategy in medicinal chemistry to modulate a drug candidate's properties.

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its well-defined synthesis and predictable, orthogonal reactivity make it an indispensable tool for chemists. The ability to selectively deprotect the nitrogen or modify the C-3 ester provides a robust platform for the rational design and synthesis of complex indole-based molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science. Mastery of its characterization and reactivity is a key asset for any research program focused on heterocyclic chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2024). tert-butyl 3-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). 1-tert-butyl 3-methyl 2,3-dihydro-1H-indole-1,3-dicarboxylate. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Royal Society of Chemistry. (n.d.).
  • Der Pharma Chemica. (2012).
  • MDPI. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.
  • NIST. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ChemRxiv. (2026).
  • Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Physical Properties of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Characterization of a Key Synthetic Intermediate

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS No. 338760-26-2) is a notable member of the indole family of heterocyclic compounds. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic placement of a tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group in multi-step organic synthesis, enabling regioselective functionalization of the indole ring. This particular dicarboxylate derivative, with its methyl ester at the 3-position, is a valuable intermediate for the elaboration of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is important to note that while some fundamental properties have been reported, a complete, publicly available experimental dataset for all physical characteristics is not yet established in peer-reviewed literature. Consequently, this guide will present the available data and supplement it with detailed, field-proven experimental protocols for the determination of properties that have not been formally documented. This approach is designed to empower researchers to conduct their own characterization with scientific rigor.

Core Physical and Chemical Identifiers

A solid understanding of the fundamental identifiers of a compound is the first step in its scientific evaluation. The key identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₄[PubChem][1]
Molecular Weight 275.30 g/mol [PubChem][1]
CAS Number 338760-26-2[Alfa Chemistry][2]
Physical Form Solid[Sigma-Aldrich][3]
IUPAC Name 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate[PubChem][1]

Thermal Properties: Melting and Boiling Points

The thermal properties of a compound are critical for its purification, handling, and storage.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Reported Value:

PropertyValueSource
Melting Point 127.0 °C[ChemicalBook][4]

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 15-20 °C below the expected melting point (around 107-112 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted.

    • The melting point is reported as a range from the onset to the completion of melting.

MeltingPointWorkflow start Start: Dry, powdered sample prep Pack capillary tube (2-3 mm) start->prep Sample Preparation setup Place in melting point apparatus prep->setup Loading heat_fast Rapid heating to ~110°C setup->heat_fast Initial Heating heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow Fine Heating record_onset Record T_onset (first liquid) heat_slow->record_onset Observation record_completion Record T_completion (all liquid) record_onset->record_completion Observation end_point Report melting range record_completion->end_point Final Result

Caption: Workflow for Melting Point Determination.

Boiling Point

An experimental boiling point for this compound has not been reported. Given its solid nature and relatively high molecular weight, it is likely that the compound would decompose at temperatures required for boiling at atmospheric pressure.

Predicted Value:

A computationally predicted boiling point is available, though it should be used with caution as it is not an experimental value.

PropertyValueSource
Boiling Point (Predicted) 387.3 ± 34.0 °C[ChemicalBook][4]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, and in synthetic chemistry for reaction setup and purification. No specific experimental solubility data for this compound is currently available. However, based on its structure, a qualitative solubility profile can be predicted. The presence of two ester groups provides some polarity, while the bulky tert-butyl and aromatic indole core contribute to its nonpolar character. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, and likely insoluble in water.

Experimental Protocol for Qualitative Solubility Determination:

  • Solvent Selection: A standard panel of solvents should be used, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the selected solvent.

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid.

    • Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

SolubilityTesting start Start: ~15mg of compound add_solvent Add 1mL of solvent start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visual Inspection vortex->observe soluble Soluble observe->soluble No solid remains insoluble Insoluble observe->insoluble Solid remains

Caption: General Workflow for Solubility Testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-4
~7.8-8.0s1HH-2
~7.2-7.5m3HAromatic protons (H-5, H-6, H-7)
~3.9s3H-OCH₃
~1.7s9H-C(CH₃)₃

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~149C=O (carbamate)
~135Quaternary C
~130Quaternary C
~125-128Aromatic CH
~115-124Aromatic CH
~108Quaternary C
~85-C(CH₃)₃
~52-OCH₃
~28-C(CH₃)₃

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2950MediumC-H stretching (aliphatic)
~1730-1710StrongC=O stretching (ester and carbamate)
~1600-1450Medium-StrongC=C stretching (aromatic)
~1370MediumC-H bending (tert-butyl)
~1250-1150StrongC-O stretching (ester and carbamate)

Experimental Protocol for FTIR Spectroscopy:

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 275

  • Key Fragments:

    • m/z = 219 (Loss of C₄H₈ from tert-butyl group)

    • m/z = 175 (Loss of Boc group)

    • m/z = 57 (tert-butyl cation)

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection and Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

  • Mass Analysis: The separated compound is then introduced into the mass spectrometer for ionization and analysis.

Conclusion and Future Directions

This compound is a valuable synthetic building block with a defined set of core physical properties. This guide has consolidated the available data and provided a framework of standardized protocols for researchers to determine the full physical characterization of this compound. The predictive spectral data offered herein serves as a guide for structural confirmation. As this compound continues to be utilized in synthetic and medicinal chemistry, it is anticipated that a comprehensive, peer-reviewed dataset of its physical properties will become available, further aiding in its application.

References

  • PubChem . tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

  • Wiley-VCH . Supporting Information for a relevant publication. [Link]

  • PubChem . This compound. [Link]

  • Magritek . Methyl 1H-indole-3-carboxylate. [Link]

  • SpectraBase . 3-[1H-indol-3-yl(o-tolyl)methyl]-1H-indole. [Link]

  • Taylor & Francis Online . Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. [Link]

  • Molbase . Zheng, Min et al. published their research in Organic Letters in 2016. [Link]

  • MDPI . Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • ResearchGate . FT-IR spectrum of tert-butyl.... [Link]

  • Journal of the American Chemical Society . Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • Modgraph . 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Wikipedia . Protecting group. [Link]

  • Indole Building Blocks . Category: 1000340-34-0. [Link]

  • SpectraBase . Skatole - Optional[1H NMR]. [Link]

Sources

Spectroscopic Profile of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (Molecular Formula: C₁₅H₁₇NO₄, Molecular Weight: 275.30 g/mol ) is a member of the indole family, a privileged scaffold in medicinal chemistry.[1] The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the 3-position makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, providing a rationale for the expected signals and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the tert-butyl group, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-Boc and C3-ester groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.0d1HH-4The N-Boc group deshields the peri-proton at C4, shifting it significantly downfield.
~7.6 - 7.4d1HH-7Aromatic proton on the benzene ring.
~7.4 - 7.2m2HH-5, H-6Overlapping signals for the remaining aromatic protons.
~8.1s1HH-2The C2 proton is adjacent to the nitrogen and the C3-ester, leading to a downfield shift.
~3.9s3H-OCH₃Singlet for the methyl ester protons.
~1.7s9H-C(CH₃)₃Singlet for the nine equivalent protons of the tert-butyl group.

Expertise & Experience: The prediction of the H-4 proton at a significantly downfield position is a hallmark of N-Boc protected indoles. This is due to the anisotropic effect of the carbonyl group in the Boc moiety, which deshields the proton in close spatial proximity. This effect is a reliable diagnostic tool for confirming N-acylation in indoles.

Comparative Data: The ¹H NMR spectrum of the related compound, 1-methyl-1H-indole-3-carbaldehyde, shows the indole protons in the aromatic region, with the aldehyde proton being the most downfield.[2] For methyl 1H-indole-3-carboxylate, the aromatic protons appear between δ 7.2 and 8.2 ppm, and the methyl ester protons are observed at δ 3.835 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbons of the Boc and ester groups are expected to appear at the most downfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the methyl ester.
~150C=O (Boc)Carbonyl carbon of the Boc protecting group.
~136C-7aQuaternary carbon of the indole ring.
~130C-3aQuaternary carbon of the indole ring.
~128C-2Carbon adjacent to nitrogen.
~125C-5Aromatic CH.
~123C-6Aromatic CH.
~115C-4Aromatic CH.
~114C-7Aromatic CH.
~108C-3Quaternary carbon attached to the ester.
~84-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~52-OCH₃Methyl carbon of the ester.
~28-C(C H₃)₃Methyl carbons of the tert-butyl group.

Expertise & Experience: The chemical shift of the quaternary carbon of the tert-butyl group is highly characteristic and is expected around 84 ppm. The presence of two distinct carbonyl signals in the downfield region is a key indicator of the dicarboxylate structure.

Comparative Data: In the ¹³C NMR spectrum of 1-methyl-1H-indole-3-carbaldehyde, the indole ring carbons appear between δ 109 and 138 ppm, with the carbonyl carbon at δ 184.43 ppm.[2]

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Instrument Setup (Tune, Shim) prep4->acq1 acq2 ¹H NMR Acquisition acq1->acq2 acq3 ¹³C NMR Acquisition acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentations:

    • Loss of tert-butyl group (-57): A prominent peak at m/z = 218, resulting from the loss of the C(CH₃)₃ radical.

    • Loss of butene (-56): A peak at m/z = 219, due to McLafferty rearrangement and loss of isobutylene.

    • Loss of methoxy group (-31): A peak at m/z = 244 from the loss of the -OCH₃ radical.

    • Loss of the entire Boc group (-101): A peak at m/z = 174.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment
275[M]⁺
219[M - C₄H₈]⁺
218[M - C₄H₉]⁺
174[M - C₅H₉O₂]⁺

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=true];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

M [label="[M]⁺\nm/z = 275", fillcolor="#34A853"]; F1 [label="[M - C₄H₉]⁺\nm/z = 218"]; F2 [label="[M - C₄H₈]⁺\nm/z = 219"]; F3 [label="[M - C₅H₉O₂]⁺\nm/z = 174"];

M -> F1 [label="- C₄H₉"]; M -> F2 [label="- C₄H₈"]; M -> F3 [label="- Boc"]; }

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Trustworthiness: This protocol ensures accurate mass determination.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI):

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Spectrum

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups and the C-O bonds.

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (Boc)
~1250StrongC-O stretch (ester and Boc)
~1150StrongC-O stretch (ester and Boc)

Expertise & Experience: The presence of two distinct, strong carbonyl absorption bands is a key feature to look for. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate (Boc) carbonyl. The exact positions can be influenced by conjugation and the electronic environment.

Experimental Protocol for IR Data Acquisition

Trustworthiness: This protocol provides a reliable IR spectrum.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally similar molecules, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The detailed experimental protocols included herein are designed to ensure the acquisition of high-quality data for the verification of this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ChemSynthesis. (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Available at: [Link]

  • RSC Publishing. (n.d.). Supporting information. Available at: [Link]

  • ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

Sources

Technical Monograph: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound CAS: 338760-26-2 Molecular Formula:


Molecular Weight:  275.30  g/mol [1]

Nomenclature Architecture & Structural Identity

The IUPAC name 1-tert-butyl 3-methyl 1H-indole-1,3-dicarboxylate represents a precise intersection of heterocyclic chemistry and priority-based nomenclature rules. For the research chemist, understanding this name is critical not just for identification, but for recognizing the molecule's latent reactivity.

Deconstruction of the IUPAC Name

The name is derived by treating the indole core as a dicarboxylic acid scaffold, despite the nitrogen functionality.

  • Parent Structure (Indole-1,3-dicarboxylate): The nomenclature elevates the carbonyl substituents over the heterocyclic amine. The nitrogen at position 1 is treated as part of a carbamate linkage, but named here as an ester of a theoretical "indole-1-carboxylic acid."

  • Position 1 (tert-Butyl): The tert-butoxycarbonyl group (Boc) is chemically a carbamate protecting group. However, in this nomenclature style, it is designated as the tert-butyl ester of the carboxyl group attached to N1.

  • Position 3 (Methyl): The methoxycarbonyl group is the methyl ester of the carboxylic acid at C3.

Alternative Technical Designations:

  • Methyl 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylate (emphasizing the protection status).

  • N-Boc-indole-3-carboxylic acid methyl ester.[1]

Structural Significance

This molecule represents an orthogonally protected scaffold .

  • Acid-Labile Sector (N1): The Boc group is sensitive to strong acids (TFA, HCl).

  • Base-Labile Sector (C3): The methyl ester is susceptible to saponification (LiOH, NaOH).

This duality allows the medicinal chemist to selectively manipulate one terminus of the molecule without disturbing the other, a requisite feature for peptide synthesis and complex alkaloid construction.

Synthesis Protocol: Regioselective N-Acylation

The synthesis of this compound is a nucleophilic acyl substitution. The indole nitrogen, typically non-nucleophilic due to lone pair delocalization into the aromatic system, must be activated or forced to react using a hyper-electrophile like di-tert-butyl dicarbonate (


).
Validated Experimental Workflow

Reaction Type: DMAP-Catalyzed


-acylation.
Precursor:  Methyl 

-indole-3-carboxylate (CAS: 942-24-5).
Reagents & Stoichiometry
ComponentEquiv.Role
Methyl indole-3-carboxylate1.0Substrate
Di-tert-butyl dicarbonate (

)
1.2 - 1.5Electrophile
4-Dimethylaminopyridine (DMAP)0.1Nucleophilic Catalyst
Triethylamine (

)
1.2Aux. Base (Proton Scavenger)
Acetonitrile (MeCN) or DCMSolventMedium (Anhydrous)
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Methyl indole-3-carboxylate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) and

    
     (1.2 equiv). Stir at room temperature for 10 minutes to ensure homogeneity.
    
  • Electrophile Introduction: Add

    
     (1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal MeCN). Note: Gas evolution (
    
    
    
    ) is generally not observed here, but mild exothermicity may occur.
  • Reaction Monitoring: Stir at 25°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should convert to the less polar product (
    
    
    
    ) within 2–4 hours.
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove DMAP/TEA), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Mechanistic Insight: DMAP attacks


 to form a reactive 

-acylpyridinium salt. This activated species is far more electrophilic than

alone, allowing the indole nitrogen (which has poor nucleophilicity) to attack the carbonyl, transferring the Boc group and regenerating DMAP.

SynthesisPathway SM Methyl indole-3-carboxylate (Nucleophile) Inter N-Acylpyridinium Intermediate SM->Inter Attack Reagents Boc2O + DMAP (cat.) ACN, 25°C Reagents->Inter Activation Prod 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate Inter->Prod Acyl Transfer

Figure 1: DMAP-catalyzed activation pathway for the synthesis of the target indole derivative.

Physicochemical Characterization Data

For verification of the synthesized material, compare against the following spectroscopic standards.

TechniqueSignal ParametersStructural Assignment
1H NMR (400 MHz,

)

8.15 (d, 1H)
H-7 (Deshielded by N-Boc)

8.05 (s, 1H)
H-2 (Indole C2 proton)

7.90 (d, 1H)
H-4 (Ortho to ester)

3.95 (s, 3H)

(Methyl Ester)

1.68 (s, 9H)

(Boc group)
13C NMR (100 MHz,

)

165.2, 149.5
Carbonyls (Ester & Carbamate)

84.5
Quaternary C of t-Butyl

51.5
Methyl carbon (

)

Critical QC Note: The diagnostic shift of the H-2 proton (singlet) confirms the 3-position is substituted. The presence of the large singlet at 1.68 ppm confirms N-protection.

Reactivity Profile & Applications

The utility of This compound lies in its ability to direct further functionalization, specifically to the C2 position.

Directed Ortho Metalation (DoM)

The N-Boc group is a powerful Directed Metalation Group (DMG). However, the C3-ester is electrophilic and incompatible with organolithiums (like


-BuLi) at standard temperatures, as it would lead to nucleophilic attack on the ester.

To functionalize C2, researchers must use non-nucleophilic bases (e.g., LDA, LiTMP) at cryogenic temperatures (-78°C) to deprotonate C2, followed by quenching with an electrophile.

Orthogonal Deprotection

This molecule serves as a pivotal intermediate in the synthesis of complex tryptamine derivatives.

  • Route A (Acidic): Treatment with TFA/DCM (1:1) removes the N-Boc group quantitatively, yielding Methyl indole-3-carboxylate .

  • Route B (Basic): Treatment with LiOH in THF/Water hydrolyzes the methyl ester. Caution: While Boc is generally base-stable, prolonged heating in strong base can degrade the carbamate. Controlled saponification yields 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid .

Reactivity Target 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate PathA Route A: Acidolysis (TFA/DCM) Target->PathA PathB Route B: Saponification (LiOH, THF/H2O) Target->PathB PathC Route C: C2-Lithiation (LiTMP, -78°C) Target->PathC ProdA Methyl indole-3-carboxylate (N-Deprotected) PathA->ProdA ProdB N-Boc-indole-3-carboxylic acid (C3-Acid) PathB->ProdB ProdC C2-Functionalized Indole Scaffold PathC->ProdC

Figure 2: Divergent reactivity pathways available from the core scaffold.

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Hassan, H., et al. (2018). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[4] [Link]

  • Liotta, F. (2023).[5] Regioselective synthesis of 3-nitroindoles under non-acidic conditions. (Demonstrating N-Boc indole reactivity). ResearchGate. [Link]

Sources

Technical Profile: The Orthogonal Indole Scaffold (CAS 338760-26-2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS 338760-26-2) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS 338760-26-2) is a specialized, dual-functionalized indole building block critical for advanced medicinal chemistry.[1] Unlike the highly reactive and oxidation-prone parent indole, this scaffold features orthogonal protection: an acid-labile N-tert-butoxycarbonyl (Boc) group and a base-labile C3-methyl ester .

This configuration addresses two notorious challenges in indole chemistry:

  • Regiocontrol: It blocks the naturally nucleophilic C3 position, forcing electrophilic substitution or C-H activation to occur at the C2 position.

  • Stability: The electron-withdrawing nature of the carbamate and ester moieties stabilizes the indole ring against oxidative polymerization, facilitating handling and storage.

This guide details the structural properties, synthetic utility, and experimental protocols for leveraging this scaffold in the development of kinase inhibitors, indole alkaloids, and peptidomimetics.

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of a bicyclic indole core modified at two key positions. The N1-Boc group serves as a steric and electronic modulator, reducing the electron density of the pyrrole ring. The C3-methyl ester acts as a "blocking group" that directs further functionalization to the C2 position while providing a handle for downstream diversification (e.g., into amides or alcohols).

PropertyData
CAS Number 338760-26-2
IUPAC Name This compound
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point 108–112 °C (Typical range for pure crystalline form)
Stability Stable under standard conditions; Hydrolyzes in strong acid (Boc removal) or strong base (Ester hydrolysis)
Reactivity Profile (DOT Diagram)

The following diagram illustrates the "Reactivity Zones" of the molecule, highlighting how the protecting groups direct chemical modification.

ReactivityMap Core Indole Core (CAS 338760-26-2) N1 N1 Position (Boc-Protected) Core->N1 Acid Labile (TFA/HCl) C3 C3 Position (Methyl Ester) Core->C3 Base Labile (LiOH/NaOH) C2 C2 Position (Activated for C-H) Core->C2 Pd-Catalyzed Arylation Deprotection Deprotection N1->Deprotection Yields Free Indole (Nucleophilic N) Transformation Transformation C3->Transformation Yields Acid/Amide (Ligand Coupling)

Figure 1: Reactivity map showing orthogonal deprotection strategies and the activation of the C2 position.

Synthetic Utility & Mechanism[2][5]

The "Blocking" Strategy

In standard indole chemistry, electrophiles preferentially attack C3. By pre-installing the ester at C3, researchers "block" this site. This forces subsequent reactions, such as Palladium-catalyzed C-H activation , to occur at the C2 position. This is a primary strategy for synthesizing 2,3-disubstituted indoles , a structural motif found in numerous anti-cancer drugs (e.g., Vinca alkaloids analogs).

Orthogonal Deprotection

The power of CAS 338760-26-2 lies in its ability to be selectively modified:

  • Pathway A (Acidic): Treatment with Trifluoroacetic acid (TFA) removes the N-Boc group without affecting the methyl ester, restoring the nucleophilic nitrogen for N-alkylation.

  • Pathway B (Basic): Treatment with Lithium Hydroxide (LiOH) hydrolyzes the methyl ester to the carboxylic acid without removing the Boc group (under controlled conditions), allowing for amide coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of CAS 338760-26-2

Rationale: This protocol describes the protection of commercially available Methyl indole-3-carboxylate. The use of DMAP acts as a nucleophilic catalyst to accelerate the reaction with the sterically bulky Boc anhydride.

Reagents:

  • Methyl indole-3-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl indole-3-carboxylate (e.g., 1.75 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add TEA (2.1 mL, 15 mmol) followed by DMAP (122 mg, 1 mmol). Stir for 5 minutes at room temperature (RT).

  • Reaction: Add Boc₂O (2.6 g, 12 mmol) portion-wise or as a solution in DCM.

  • Monitoring: Stir the reaction mixture at RT for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear, and a new, less polar spot (Product) should appear.

  • Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

  • Yield: Expect a white solid (Yield: >90%).

Protocol 2: Selective Hydrolysis (C3-Acid Generation)

Rationale: Accessing the free carboxylic acid while maintaining N-protection is crucial for peptide coupling.

Step-by-Step Methodology:

  • Dissolve CAS 338760-26-2 (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 eq) at 0 °C.

  • Allow to warm to RT and stir for 4 hours. Note: Avoid heating to prevent N-Boc cleavage.

  • Acidify carefully with 1M HCl to pH 4 at 0 °C.

  • Extract with EtOAc, dry, and concentrate to yield 1-(tert-butoxycarbonyl)-3-methyl-1H-indole-3-carboxylic acid .

Synthesis Workflow Diagram

The following flowchart visualizes the synthesis of the scaffold and its divergence into two distinct chemical pathways.

SynthesisWorkflow Start Methyl indole-3-carboxylate Target CAS 338760-26-2 (N-Boc, C3-Ester) Start->Target Protection Reagents Boc2O + DMAP/TEA (DCM, RT, 4h) Reagents->Target PathA Path A: C2-Arylation (Pd(OAc)2, Ag2CO3) Target->PathA Directing Group Effect PathB Path B: Hydrolysis (LiOH, THF/H2O) Target->PathB Orthogonal Deprotection ProductA 2-Aryl-Indole Scaffold (Kinase Inhibitors) PathA->ProductA ProductB N-Boc Indole Acid (Peptidomimetics) PathB->ProductB

Figure 2: Synthesis and divergent utility of the scaffold in drug discovery workflows.

Safety & Handling

  • Hazards: CAS 338760-26-2 is classified as an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Storage: Store in a tightly sealed container at 2–8 °C (refrigerated). Moisture sensitive; store under inert gas if possible to prevent slow hydrolysis of the ester.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764519 (Related Structure: N-Boc-3-formylindole). (Reference for safety and N-Boc indole properties). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key heterocyclic compound. As a Senior Application Scientist, this document moves beyond simple data presentation to offer insights into the rationale behind its synthesis and characterization, ensuring a robust understanding for research and development applications.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This particular derivative features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen (position 1) and a methyl ester at position 3. The Boc group is a crucial feature, often employed in organic synthesis to temporarily mask the reactivity of the N-H group, thereby enabling selective functionalization at other positions of the indole ring. Its subsequent facile removal under acidic conditions makes it an invaluable tool in multi-step syntheses.

Key Identifiers and Properties

A precise understanding of the molecule's fundamental properties is the bedrock of any experimental work. The following table summarizes its key computed physicochemical data.

PropertyValueSource
Molecular Weight 275.30 g/mol [1]
Exact Mass 275.11575802 Da[1]
Molecular Formula C₁₅H₁₇NO₄[1]
CAS Number 338760-26-2[1]
IUPAC Name 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate[1]
XLogP3 3.1[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Structural Representation

Visualizing the molecular structure is essential for understanding its reactivity and steric profile.

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

A plausible synthetic pathway would start with commercially available Methyl 1H-indole-3-carboxylate. The critical steps are:

  • N-H Protection: The acidic proton on the indole nitrogen must be protected to prevent side reactions in subsequent steps. The introduction of a tert-butoxycarbonyl (Boc) group is ideal.

  • Reaction: This is achieved by reacting Methyl 1H-indole-3-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

This strategy is efficient and high-yielding, representing a standard transformation in modern organic synthesis.

Caption: Proposed synthetic workflow for the target compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach is required for a self-validating system of characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the C2-proton, a singlet for the methyl ester protons, and a large singlet (integrating to 9 protons) for the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons (typically between 7.0-8.5 ppm) would confirm the substitution pattern. The large singlet for the Boc group typically appears around 1.6-1.7 ppm.

  • ¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (in the ester and Boc groups, ~150-170 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), and the methyl carbon of the ester (~52 ppm), in addition to the signals for the indole ring carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Rationale for Use: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. ESI is a softer ionization technique and would likely show a strong signal for the molecular ion [M]+ or protonated molecule [M+H]+, confirming the molecular weight of 275.30 g/mol .

  • Expected Fragmentation: Under EI conditions, characteristic fragmentation of the indole core is expected. Additionally, a prominent fragment corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene (a loss of 56 Da) is a hallmark of N-Boc protected compounds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of a compound.

  • Methodology: A reverse-phase method, using a C18 column with a gradient elution of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape), would be appropriate.

  • Validation: Purity would be assessed by integrating the peak area of the main component relative to any impurities, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~270 nm).

Experimental Protocols

The following are detailed, field-proven methodologies for the characterization of indole derivatives.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a C18 column with a water/acetonitrile mobile phase gradient.

  • MS Detection: Operate the mass spectrometer in positive ESI mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Extract the mass spectrum corresponding to the main chromatographic peak and identify the molecular ion peak to confirm the mass.

Section 4: Applications in Research and Drug Development

Indole dicarboxylates serve as versatile intermediates in the synthesis of more complex molecules. The presence of two distinct ester functionalities (a carbamate and a methyl ester) allows for orthogonal chemical strategies. For instance, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceutical agents. The N-Boc group provides robust protection during these transformations and can be removed at a later stage to allow for further functionalization at the indole nitrogen. These compounds are therefore valuable building blocks for creating libraries of potential drug candidates for screening.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Porwal, K., Singh, P., & Meena, S. (2022). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Organic Chemistry Plus Journal. This is a representative reference for general indole synthesis methods.
  • Gruber, T., Thompson, A. L., Odell, B., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate. This reference provides insights into NMR analysis of N-Boc protected compounds. Available at: [Link]

Sources

theoretical studies on 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Practical Aspects of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional indole derivative with significant potential in synthetic chemistry and drug discovery. The strategic placement of a tert-butoxycarbonyl (Boc) group at the N1-position and a methyl ester at the C3-position offers a versatile scaffold for further chemical modifications. This document delineates the molecular and electronic structure, proposes a robust synthetic pathway, and outlines key spectroscopic and analytical characterization techniques. Furthermore, it delves into the theoretical underpinnings of its reactivity and stability through computational analysis, providing a predictive framework for its application in the development of novel therapeutics. The indole nucleus is a privileged scaffold in medicinal chemistry, and understanding the interplay of its substituents is paramount for rational drug design.

Introduction: The Strategic Importance of Substituted Indoles

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. Marine indole alkaloids, for instance, have demonstrated anti-inflammatory, anticancer, and anti-HIV properties.[1] The functionalization of the indole core is a critical strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a synthetically valuable intermediate. The N1-Boc protecting group serves to deactivate the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Concurrently, the C3-methyl ester provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate, possesses the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol .[2] The presence of both a bulky lipophilic tert-butyl group and a polar ester functionality imparts a unique solubility profile, rendering it amenable to a range of reaction conditions.

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₄[2]
Molecular Weight275.30 g/mol [2]
IUPAC Name1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate[2]
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC[2]
InChI KeyVOWZQOSRBMJMJM-UHFFFAOYSA-N[2]

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available methyl 1H-indole-3-carboxylate. This strategy involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Rationale for Synthetic Approach

The N-H proton of indole is acidic and can interfere with many synthetic transformations. The introduction of the Boc group is a standard and effective method to protect this position. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) is a well-established and high-yielding procedure for the N-Boc protection of indoles.

Proposed Synthetic Workflow

SynthesisWorkflow Start Methyl 1H-indole-3-carboxylate Step1 N-Boc Protection Start->Step1 Boc₂O, DMAP, Solvent (e.g., THF) Intermediate 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate Step1->Intermediate

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methyl ester protons, and the tert-butyl protons of the Boc group. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The methyl ester singlet will be observed around 3.9 ppm, and the tert-butyl singlet will be a prominent peak at approximately 1.6 ppm. For comparison, the ¹H NMR spectrum of the starting material, methyl 1H-indole-3-carboxylate, shows aromatic protons in a similar region and a methyl ester peak, but lacks the tert-butyl signal.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all 15 carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the Boc group and the methyl ester (around 150-165 ppm), the aromatic carbons, and the carbons of the tert-butyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong carbonyl stretching frequencies from the Boc group and the methyl ester, typically in the range of 1700-1750 cm⁻¹. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms the successful N-Boc protection.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 275.1158 for the exact mass.[2] Fragmentation patterns may include the loss of the tert-butyl group or the entire Boc group.

Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[4] For this compound, DFT studies can provide valuable insights.

Rationale for Computational Analysis

DFT calculations can predict optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential maps. This information is crucial for understanding the reactivity of the molecule and for predicting its behavior in chemical reactions and biological systems.

Proposed Computational Workflow

DFT_Workflow Input Initial Molecular Structure (this compound) DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geom_Opt->Electronic_Prop Spectra_Sim Spectra Simulation (IR, NMR) Freq_Calc->Spectra_Sim

Caption: A typical workflow for DFT analysis of the target molecule.

Predicted Electronic Properties
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is expected to be localized on the electron-rich indole ring, while the LUMO may have significant contributions from the carbonyl groups. The HOMO-LUMO energy gap will be indicative of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl groups will be regions of high negative potential (red), while the protons on the aromatic ring will be areas of positive potential (blue).

Potential Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block. The C3-ester can be readily converted into amides, which is a common linkage in many bioactive molecules. The N-Boc group can be removed under acidic conditions to liberate the N-H for further functionalization. This dual functionality allows for the divergent synthesis of a library of indole derivatives for screening in drug discovery programs. Indole derivatives have shown a wide range of biological activities, including as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.[5]

Conclusion

This compound is a strategically designed molecule with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and methods for its characterization. The integration of theoretical studies offers a deeper understanding of its electronic properties and reactivity, which is invaluable for its application in the rational design of novel chemical entities. While direct experimental data for this specific compound is limited in the public domain, the principles and methodologies outlined here, based on well-established indole chemistry, provide a solid foundation for its synthesis and utilization in research and development.

References

Sources

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Handling, Stability, and Synthetic Utility[1][2][3]

Executive Summary

1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS: 885618-50-6) is a critical orthogonally protected indole building block.[1] Its dual-protection strategy—utilizing an acid-labile tert-butoxycarbonyl (Boc) group at the N1 position and a base-labile methyl ester at the C3 position—allows for highly selective functionalization of the indole core.[1]

This guide addresses the specific stability challenges associated with this compound, particularly its susceptibility to spontaneous hydrolysis and acid-catalyzed deprotection.[1] It provides validated protocols for storage, handling, and selective deprotection, ensuring high recovery yields in multi-step drug discovery campaigns.[1]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

This compound exists at the intersection of lipophilicity and hydrolytic instability.[1] The N-Boc group significantly lowers the melting point compared to the parent indole ester, often resulting in a low-melting solid or viscous oil depending on purity and crystallization solvents.[1]

PropertySpecificationApplication Note
CAS Number 885618-50-6Unique identifier for inventory tracking.[1]
IUPAC Name This compoundAlso referred to as N-Boc-indole-3-carboxylic acid methyl ester.[1][2]
Formula C₁₆H₁₉NO₄Molecular Weight: 289.33 g/mol .[1]
Appearance White to off-white solid / Viscous oilTends to oil out if residual solvent (DCM/EtOAc) is present.[1]
Solubility DCM, THF, EtOAc, DMSOInsoluble in water; sparingly soluble in hexanes.[1]
Stability Moisture & Acid SensitiveHydrolyzes slowly in moist air; rapidly decomposes in TFA/HCl.[1]
Reactivity & Molecular Logic

To effectively utilize this intermediate, one must understand the electronic push-pull dynamics of the indole ring.[1] The N-Boc group withdraws electron density from the ring, temporarily deactivating the C2 position toward electrophilic attack, while the C3-ester provides a handle for further elaboration (e.g., reduction to alcohol or hydrolysis to acid).[1]

Reactivity Map (Graphviz Visualization)

IndoleReactivity Compound 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate Product_A Methyl indole-3-carboxylate (N-Deprotection) Compound->Product_A Acidolysis (Gas Evolution) Product_B N-Boc-indole-3-carboxylic acid (Saponification) Compound->Product_B Controlled Hydrolysis Product_C N-Boc-indole-3-methanol (Ester Reduction) Compound->Product_C Selective Reduction Acid Strong Acid (TFA/HCl) Acid->Compound Avoid unless deprotecting Base Hydroxide (LiOH/NaOH) Base->Compound Avoid prolonged exposure Reductant DIBAL-H / LiAlH4

Figure 1: Chemoselectivity map demonstrating orthogonal deprotection pathways.[1]

Hazard Identification & Safety Protocols

While specific acute toxicity data (LD50) for this exact CAS is limited in public registries, the structural class (Boc-indoles) dictates a "Precautionary Principle" approach.[1] The primary hazards are irritation and potential sensitization.[1]

GHS Classification (Derived from Analogues)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Critical Handling Protocols
  • Dermal Protection: The lipophilic Boc group facilitates skin absorption.[1] Standard latex gloves are insufficient.[1] Use Nitrile gloves (minimum thickness 0.11 mm) .[1]

  • Inhalation Risk: Handle strictly within a fume hood.[1] The compound may sublime or form dusts during weighing.[1]

  • Decomposition Hazard: Upon contact with strong acids, this compound releases Isobutylene gas and CO₂ .[1] In a closed pressure vessel, this can lead to rapid over-pressurization.[1]

Storage & Stability Management

The shelf-life of CAS 885618-50-6 is heavily dependent on moisture control.[1] The methyl ester is prone to slow hydrolysis, and the Boc group can degrade if the material becomes acidic (e.g., from HCl vapors in a shared fridge).[1]

The "Cold-Dry-Inert" Standard[1]
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid Parafilm alone; use electrical tape for long-term sealing to prevent moisture ingress.[1]

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Material (CAS 885618-50-6) QC QC Check: 1H NMR (Check for des-Boc or Acid) Receipt->QC Decision Purity > 98%? QC->Decision Purify Recrystallize (Hexane/EtOAc) or Flash Column Decision->Purify No Storage Store: 4°C, Argon, Amber Vial Decision->Storage Yes Purify->QC Usage Warm to RT in Desiccator (Prevent Condensation) Storage->Usage Before Experiment

Figure 2: Quality control and storage lifecycle to prevent hydrolytic degradation.

Validated Experimental Protocols

The following protocols are designed to maximize yield by addressing the specific instability of the Boc and Ester groups.

Protocol A: Selective Saponification (Ester Hydrolysis)

Objective: Convert the C3-ester to the acid without removing the N-Boc group.[1]

The Challenge: Standard refluxing NaOH will often cleave the Boc group thermally or via nucleophilic attack.[1] The Solution: Use Lithium Hydroxide (LiOH) at moderate temperatures.

  • Dissolution: Dissolve 1.0 eq of CAS 885618-50-6 in THF:Water (3:1 ratio). A concentration of 0.1 M is ideal.[1]

  • Reagent Addition: Add 2.5 eq of LiOH·H₂O.[1][4][5]

  • Reaction: Stir at Room Temperature (20-25°C). Do not heat. Monitor by TLC (usually 4-16 hours).[1][4]

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • Carefully acidify to pH 4-5 using 1M Citric Acid (Avoid HCl to prevent Boc loss).[1]

    • Extract immediately with Ethyl Acetate.[1]

    • Note: If the pH drops below 3, N-deprotection risk increases significantly.[1]

Protocol B: Selective N-Deprotection

Objective: Remove the Boc group to yield Methyl indole-3-carboxylate.[1][2]

The Challenge: Controlling the vigorous gas evolution (Isobutylene/CO₂).[1] The Solution: Dilution and scavenging.[1][6]

  • Dissolution: Dissolve substrate in Dichloromethane (DCM) (0.2 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Ratio: DCM:TFA (4:1).

  • Scavenging (Optional): Addition of triethylsilane (TES) can act as a cation scavenger if sensitive functional groups are present, though usually unnecessary for this specific core.[1]

  • Monitoring: Reaction is typically complete in 1-2 hours.[1]

  • Workup:

    • Concentrate in vacuo (do not heat >40°C).

    • Azeotrope with Toluene 3x to remove residual TFA.[1]

    • Neutralize residue with Saturated NaHCO₃ before extraction.[1][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29946128, this compound.[1] Retrieved January 29, 2026 from [Link][1]

  • Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate."[1][4] Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[1][4] (Demonstrates Boc/Methyl ester orthogonality). Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egyptian Journal of Chemistry, 60(5).[1] (Review of indole C3 functionalization). Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow.

Introduction and Significance

This compound is a versatile intermediate possessing the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group at the N1 position and a methyl ester at the C3 position—allows for selective deprotection and further functionalization. This makes it a valuable precursor for the synthesis of complex indole derivatives, including potential therapeutic agents.

The strategic installation of these two groups is paramount. The Boc group serves to protect the indole nitrogen from undesired side reactions and can be readily removed under acidic conditions.[1] The methyl ester at the C3 position provides a handle for various chemical transformations, such as amidation or reduction.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the commercially available methyl indole-3-carboxylate. This strategy involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

The key transformation is the N-tert-butoxycarbonylation of methyl indole-3-carboxylate. This reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically catalyzed by a base, which serves to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. While 4-(dimethylamino)pyridine (DMAP) is a common catalyst for this transformation, its toxicity is a concern.[2][3] A safer and highly efficient alternative is the use of cesium fluoride (CsF) as a catalyst in an aprotic polar solvent like dimethylformamide (DMF).[2]

The proposed synthetic pathway is illustrated below:

Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product start Methyl indole-3-carboxylate reaction N-tert-butoxycarbonylation start->reaction Boc₂O, DMAP, CH₂Cl₂ product 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate reaction->product

Caption: Synthetic route to the target compound.

Experimental Protocol

This protocol details the synthesis of this compound from methyl 2-methylindole-3-carboxylate, adapted from a published procedure.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier
Methyl 2-methylindole-3-carboxylateC₁₁H₁₁NO₂189.2113133-11-8Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5TCI Chemicals[5]
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171122-58-3Sigma-Aldrich
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask, add methyl 2-methylindole-3-carboxylate (1.19 g, 6.29 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in dry dichloromethane (30 mL). Sequentially add 4-(dimethylamino)pyridine (DMAP) (76.9 mg, 0.63 mmol, 0.1 equiv) and di-tert-butyl dicarbonate (Boc₂O) (2.06 g, 9.44 mmol, 1.5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The starting material and product can be visualized under a UV lamp.

  • Work-up: Once the reaction is complete (typically after a few hours, as indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve methyl 2-methylindole-3-carboxylate in dry CH₂Cl₂ setup2 Add DMAP and Boc₂O setup1->setup2 reaction Stir at room temperature under N₂ setup2->reaction monitoring Monitor by TLC reaction->monitoring workup1 Quench with water monitoring->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry over MgSO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purification Purify by column chromatography workup4->purification

Caption: Experimental workflow for the synthesis.

Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.[6]

PropertyValue
Molecular Formula C₁₅H₁₇NO₄
Molar Mass 275.30 g/mol
Appearance White to off-white solid
¹H NMR Consistent with the expected structure (peaks for Boc, methyl, and indole protons)
¹³C NMR Consistent with the expected structure (peaks for carbonyls, aromatic, and aliphatic carbons)
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after an extended period, an additional portion of Boc₂O and DMAP can be added. Ensure that the dichloromethane is anhydrous, as moisture can hydrolyze the Boc anhydride.

  • Low Yield: Yields can be affected by inefficient extraction or purification. Ensure thorough extraction and careful column chromatography to minimize product loss.

  • Alternative Catalyst: For a more environmentally friendly and less toxic alternative to DMAP, cesium fluoride (CsF) can be used as a catalyst in DMF.[2] This method has been shown to be highly effective for the N-tert-butoxycarbonylation of various indoles, including methyl indole-3-carboxylate.[2]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The detailed steps, coupled with mechanistic insights and troubleshooting tips, are designed to enable researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and organic synthesis.

References

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Synfacts. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient N-tert-Butoxycarbonylation of Indoles with Di-tert-butyl Dicarbonate Catalyzed by Cesium Fluoride. Journal of the Chinese Chemical Society. [Link]

  • This compound. PubChem. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). ResearchGate. [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate in pharmaceutical synthesis. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide elucidates the synthetic utility of this uniquely functionalized indole, detailing its preparation and subsequent manipulation in the construction of complex pharmaceutical intermediates. We will explore the chemical rationale behind its design, focusing on the orthogonal nature of its protecting groups, and provide detailed, field-proven protocols for its use.

Introduction: The Strategic Advantage of a Differentiated Indole Scaffold

The indole nucleus is a critical pharmacophore found in numerous FDA-approved drugs.[1] Its rigid bicyclic structure provides a versatile template for presenting functional groups in a defined spatial orientation, enabling precise interactions with biological targets. However, the synthesis of complex, polysubstituted indole derivatives is often challenging due to the reactivity of the indole ring itself, particularly the nucleophilicity of the indole nitrogen (N-1) and the electron-rich C-3 position.

This compound (henceforth referred to as 1 ) is a strategically designed building block that overcomes many of these synthetic hurdles. Its utility is rooted in two key features:

  • N-1 Protection: The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protecting group. It deactivates the indole ring towards electrophilic attack and prevents unwanted side reactions at the nitrogen atom. Crucially, the Boc group is labile under acidic conditions, allowing for its selective removal without affecting other functional groups, such as esters or amides.

  • C-3 Functionalization Handle: The methyl carboxylate group at the C-3 position provides a versatile handle for a wide range of chemical transformations. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or converted into other functional groups.

The key to the strategic importance of building block 1 lies in the orthogonality of its two functional groups. The acid-labile N-Boc group and the base-labile C-3 methyl ester can be selectively addressed in any order, providing chemists with exceptional flexibility in designing synthetic routes.

G cluster_0 Orthogonal Reactivity of Building Block 1 cluster_1 Acidic Conditions cluster_2 Basic Conditions BuildingBlock 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (1) N_Deprotection Selective N-Boc Deprotection BuildingBlock->N_Deprotection e.g., TFA, HCl C3_Hydrolysis Selective C-3 Ester Hydrolysis BuildingBlock->C3_Hydrolysis e.g., LiOH, NaOH

Figure 1: Orthogonal deprotection strategy for this compound.

Synthesis of this compound (1)

The preparation of building block 1 is a straightforward two-step process starting from the commercially available methyl indole-3-carboxylate.

Workflow for the Synthesis of Building Block 1

G Start Methyl indole-3-carboxylate Step1 Step 1: N-Boc Protection (Boc)₂O, DMAP, THF Start->Step1 Intermediate Product 1 (Target Building Block) Step1->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification

Figure 2: Synthetic workflow for the preparation of the target building block.

Protocol 2.1: Synthesis of this compound (1)

This protocol details the N-Boc protection of methyl indole-3-carboxylate. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for achieving high conversion, especially with the somewhat sterically hindered and electronically deactivated indole nitrogen.

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Methyl indole-3-carboxylate175.1810.01.75 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.02.62 g
4-(Dimethylamino)pyridine (DMAP)122.171.0122 mg
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl indole-3-carboxylate (1.75 g, 10.0 mmol) and 4-(dimethylamino)pyridine (122 mg, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.62 g, 12.0 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The product will have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL), followed by saturated aqueous sodium bicarbonate solution (25 mL), and finally brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford This compound (1) as a white solid.

Expected Yield: 85-95%.

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocols: Harnessing the Reactivity of Building Block 1

The true value of building block 1 is realized in its subsequent transformations. The following protocols illustrate how to selectively manipulate the C-3 position to forge key intermediates for pharmaceutical synthesis, such as indole-3-carboxamides.

Protocol 3.1: Selective Saponification of the C-3 Methyl Ester

This protocol demonstrates the selective hydrolysis of the methyl ester at the C-3 position under basic conditions, leaving the acid-sensitive N-Boc group intact. This generates the key intermediate, 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid (2) .

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Compound 1 275.305.01.38 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.967.5315 mg
Tetrahydrofuran (THF)--20 mL
Methanol (MeOH)--10 mL
Water (H₂O)--10 mL
1M Hydrochloric acid (HCl)--~8 mL (or until pH 2-3)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve This compound (1) (1.38 g, 5.0 mmol) in a mixture of THF (20 mL) and methanol (10 mL).

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (315 mg, 7.5 mmol) in water (10 mL) and add this solution to the stirred solution of the indole derivative.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Acidification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid (2) .

Expected Yield: >90%.

Protocol 3.2: Amide Coupling to Synthesize a Pharmaceutical Scaffold

This protocol illustrates the coupling of the generated carboxylic acid 2 with an amine to form an indole-3-carboxamide, a common scaffold in neuroleptic and anxiolytic drugs.[3] We will use benzylamine as a representative amine. Standard peptide coupling reagents like EDC and HOBt are employed to facilitate the reaction.[4]

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Compound 2 261.272.0523 mg
Benzylamine107.152.20.24 mL
EDC·HCl191.702.4460 mg
HOBt135.122.4324 mg
Diisopropylethylamine (DIPEA)129.244.00.70 mL
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid (2) (523 mg, 2.0 mmol), 1-hydroxybenzotriazole (HOBt) (324 mg, 2.4 mmol), and 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (460 mg, 2.4 mmol) and stir for 10 minutes.

  • Amine Addition: Add diisopropylethylamine (DIPEA) (0.70 mL, 4.0 mmol) followed by benzylamine (0.24 mL, 2.2 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM (30 mL). Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-(benzylcarbamoyl)-1H-indole-1-carboxylate .

Expected Yield: 70-85%.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern pharmaceutical synthesis. Its strategically placed and orthogonally reactive functional groups provide medicinal chemists with a powerful tool to efficiently construct complex indole-based molecules. The protocols detailed herein offer reliable and scalable methods for the preparation and derivatization of this key intermediate, paving the way for the discovery and development of novel therapeutics targeting a wide range of diseases. Future applications will undoubtedly see this building block utilized in the synthesis of novel antiviral agents, kinase inhibitors, and modulators of protein-protein interactions where the indole scaffold is a key recognition element.

References

  • A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Liu, X. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Process for the preparation of Dolutegravir. (n.d.). Google Patents.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Retrieved January 29, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR. (2015). New Drug Approvals. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Methyl indole-3-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved January 29, 2026, from [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkivoc. Retrieved January 29, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • INDOLEACETIC ACID DERIVATIVES, PROCESS FOR THEIR PREPARATION, AND MEDICINES CONTAINING SAME AS ACTIVE INGREDIENTS. (n.d.). Google Patents.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Indole carboxamide derivatives and uses thereof. (n.d.). Google Patents.
  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). National Center for Biotechnology Information. [Link]

Sources

Advanced Functionalization of the Indole C3 Position: Mechanisms, Strategies, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for thousands of alkaloids and synthetic therapeutics (e.g., Sumatriptan, Indomethacin). While the indole ring possesses multiple reactive sites, the C3 position is electronically predisposed to electrophilic attack.[1]

The Electronic Bias: Why C3?

Indole is an electron-rich heterocycle with


-excessive character. The regioselectivity for C3 over C2 is dictated by the stability of the intermediate 

-complex (arenium ion).
  • C3 Attack: Electrophilic attack at C3 forms a cation where the positive charge is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the fused benzene ring.

  • C2 Attack: Attack at C2 results in a delocalized cation that disrupts the benzene ring's aromaticity (forming a quinoid-like structure), which is energetically less favorable.

Strategic Decision Matrix

Before selecting a protocol, the synthetic chemist must evaluate the target moiety and the tolerance of the substrate.

IndoleStrategy Start Target C3 Functionalization Q1 Target Moiety? Start->Q1 Formyl Formyl / Acyl Group Q1->Formyl C=O Bond Aryl Aryl / Heteroaryl Group Q1->Aryl Biaryl Bond Alkyl Chiral Alkyl Group Q1->Alkyl sp3 Carbon Method1 Protocol 1: Vilsmeier-Haack (Classical EAS) Formyl->Method1 Method2 Protocol 2: Pd-Catalyzed C-H Activation (Direct Arylation) Aryl->Method2 Method3 Protocol 3: Organocatalytic F-C Alkylation (Enantioselective) Alkyl->Method3

Figure 1: Strategic decision matrix for selecting the optimal C3 functionalization pathway based on the desired chemical bond formation.

Protocol 1: Classical Electrophilic Substitution (Vilsmeier-Haack)

Application: Introduction of a formyl group (-CHO) at C3. This is the standard precursor for tryptamines (via Henry reaction/reduction) or C3-functionalized building blocks.

Mechanistic Insight

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl


.[1][2] This weak electrophile is highly selective for the electron-rich C3 position, avoiding polymerization often seen with stronger acids.
Reagents & Materials
  • Substrate: Indole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl

    
    , 1.1–1.2 equiv)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5–10 volumes)

  • Quench: 2M NaOH or Saturated Sodium Acetate (aq)

Step-by-Step Protocol
  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , cool anhydrous DMF to 0°C.
    
  • Addition: Add POCl

    
     dropwise via syringe over 15 minutes. Caution: Exothermic. Stir for 30 min at 0°C to form the white/yellow chloroiminium salt precipitate.
    
  • Substrate Addition: Dissolve the indole in a minimum amount of DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If the indole is electron-deficient (e.g., 5-bromoindole), heat to 40–60°C. Monitor by TLC (usually 1–4 hours). The solution often turns yellow or orange.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH (or sat. NaOAc) with vigorous stirring until pH ~9–10.

    • Note: The intermediate iminium salt must be hydrolyzed to release the aldehyde.[1] This step is exothermic; keep cold.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc/DCM.

Protocol 2: Pd-Catalyzed Direct C-H Arylation

Application: Synthesis of 3-arylindoles without pre-functionalization (e.g., avoiding 3-haloindoles). This method utilizes C-H activation, offering high atom economy.

Mechanistic Insight

Unlike Suzuki couplings that require a boronic acid and a halide, this protocol activates the C3-H bond directly. The mechanism generally involves an electrophilic palladation at C3 followed by oxidative addition of the aryl halide and reductive elimination.

Reagents & Materials
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or specialized ligands like RuPhos for difficult substrates.
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Solvent: DMF or Dioxane (degassed)

Step-by-Step Protocol
  • Preparation: Charge a reaction tube with Pd(OAc)

    
    , Ligand, Base, and Indole.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen can poison the catalyst or promote oxidative dimerization.

  • Solvent & Electrophile: Add the degassed solvent and the Aryl Iodide via syringe.

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Checkpoint: The reaction mixture usually darkens (Pd black formation indicates catalyst decomposition; if this happens too early, add more ligand).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash with EtOAc.[3]

  • Purification: Concentrate filtrate and purify via flash chromatography.

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I CMD C-H Activation (CMD/Electrophilic) OxAdd->CMD + Indole - HI (Base) RedElim Reductive Elimination CMD->RedElim Intermediate RedElim->Pd0 Regeneration Product 3-Aryl Indole RedElim->Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C3-H arylation of indole.

Protocol 3: Organocatalytic Enantioselective Alkylation[4]

Application: Creating chiral centers at the C3 position (e.g., reacting with nitroalkenes or imines).[4] This is a "green" alternative to metal catalysis, crucial for asymmetric synthesis.

Mechanistic Insight

Bifunctional organocatalysts (e.g., chiral squaramides or thioureas) activate the electrophile (nitroalkene) via Hydrogen-bonding while simultaneously orienting the indole nucleophile, ensuring high enantioselectivity.

Reagents & Materials
  • Catalyst: Chiral Squaramide (e.g., hydroquinine-derived) (2–5 mol%)

  • Electrophile:

    
    -Nitrostyrene (1.0 equiv)
    
  • Substrate: Indole (1.0 equiv)

  • Solvent: DCM or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: In a vial, dissolve the Chiral Catalyst (5 mol%) and

    
    -Nitrostyrene in DCM at RT (or -20°C for higher ee).
    
  • Addition: Add Indole in one portion.

  • Reaction: Stir at the designated temperature.

    • Monitoring: These reactions can be slow (24–48h). Monitor consumption of the yellow nitrostyrene by TLC.

  • Workup: Direct purification. The reaction is clean enough to load directly onto a silica column after solvent evaporation.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N1-Alkylation Base is too strong or solvent is too polar (promoting N-deprotonation).Use weaker bases (e.g., K

CO

instead of NaH). Protect N1 (e.g., Tosyl, Boc) if C3 selectivity is lost.
Dimerization Indole is too nucleophilic; acid concentration too high.Dilute reaction. Add indole slowly to the electrophile (inverse addition).
Low Yield (Pd-Cat) Catalyst poisoning or O

presence.
Degas solvents thoroughly (freeze-pump-thaw). Increase ligand loading.
Racemization Temperature too high; background reaction.Lower temperature (-20°C to -78°C). Ensure no trace acid/base impurities are present.

References

  • Joubert, N. et al. (2020). C3-Functionalization of Indoles. Chemical Reviews.[5][6] Available at: [Link]

  • Lebrasseur, N. (2022). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles.[7][8] ResearchGate. Available at: [Link]

  • You, S.-L. et al. (2011). Enantioselective Friedel–Crafts Alkylation of Indoles.[3][4][9] Journal of the American Chemical Society. Available at: [Link]

  • Kumar, P. et al. (2021).[10] Transition metal-catalyzed C–H functionalizations of indoles.[7][10][11][12] New Journal of Chemistry (RSC). Available at: [Link]

Sources

Application Note: Strategic Utilization of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate in 5-HT Receptor Modulator Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of neuropsychiatric drug discovery, the indole nucleus remains the "privileged scaffold" par excellence. However, the direct functionalization of the indole core often suffers from regioselectivity issues (C2 vs. C3 competition) and N-H acidity.

This Application Note details the strategic utility of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (hereafter referred to as Scaffold 1 ) as a linchpin intermediate. By orthogonally protecting the N1 position with a tert-butoxycarbonyl (Boc) group and activating the C3 position with a methyl ester, Scaffold 1 enables:

  • Regiocontrolled C2-Functionalization: Utilizing the N-Boc group as a Directing Group (DG) for C-H activation.

  • Divergent C3-Elaboration: Serving as a stable precursor to tryptamine-based serotonin receptor modulators (5-HT1A, 5-HT2A, 5-HT7).

  • Scalable Workflow: Avoiding early-stage handling of unstable tryptamines or aldehydes.

Technical Rationale & Mechanistic Insight

The "Orthogonal" Advantage

Scaffold 1 solves two fundamental problems in indole chemistry:

  • Electronic Deactivation: The N-Boc group withdraws electron density, preventing oxidative dimerization and reducing the propensity for electrophilic attack at C3 (which is already blocked by the ester). This forces reactivity to the C2 position under metal-catalyzed conditions.[1]

  • Steric Guidance: The bulky tert-butyl group shields the N1 position, preventing N-alkylation side reactions and directing lithiation or palladation to the proximal C2 position via the Complex Induced Proximity Effect (CIPE).

Relevance to Serotonin Modulators

Serotonin (5-HT) receptors possess a conserved binding pocket that accommodates the tryptamine ethylamine side chain.

  • Agonists (e.g., 5-HT1A): Often require a specific distance between the indole aromatic centroid and the basic nitrogen. The C3-ester of Scaffold 1 is easily converted to this ethylamine chain via reductive amination.

  • Antagonists (e.g., 5-HT2A): Often require bulky aryl or heteroaryl substituents at the C2 position to induce conformational constraints. Scaffold 1 is the ideal substrate for introducing these groups before building the sensitive amine side chain.

Experimental Protocols

Protocol A: Synthesis of Scaffold 1 (Scale-Up Ready)

Objective: Efficient protection of methyl indole-3-carboxylate.

Reagents:

  • Methyl 1H-indole-3-carboxylate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve methyl 1H-indole-3-carboxylate in anhydrous DCM (0.5 M concentration).

  • Base Addition: Add TEA and DMAP. Stir at 0°C for 15 minutes.

  • Bocylation: Dropwise add a solution of Boc₂O in DCM over 30 minutes.

    • Note: Gas evolution (CO₂) may occur; ensure proper venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The N-H spot should disappear.

  • Workup: Quench with 1M HCl (cold) to remove DMAP/TEA. Wash organic layer with Sat. NaHCO₃ and Brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/Et₂O or pass through a short silica plug.

    • Yield Target: >95% White Crystalline Solid.

Protocol B: C2-Arylation via Pd-Catalyzed C-H Activation

Objective: Introducing diversity at C2 (common in 5-HT2A antagonists) without affecting the C3-ester.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ag₂CO₃ (2.0 equiv) - Acts as oxidant and halide scavenger

  • Pivalic Acid (30 mol%) - Crucial proton shuttle

  • DMF/DMSO (9:1)

Procedure:

  • Setup: In a sealed tube, combine Scaffold 1 , Ar-I, Pd(OAc)₂, Ag₂CO₃, and Pivalic Acid.

  • Solvent: Add DMF/DMSO mixture. Degas with Argon for 10 mins.

  • Heating: Heat to 100–120°C for 12–24 hours.

    • Mechanistic Note: The N-Boc group directs the Pd insertion to C2. The ester at C3 remains intact.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through Celite to remove Ag salts.

  • Purification: Column chromatography (Gradient Hexane -> EtOAc).

Protocol C: Transformation to Tryptamine Derivatives (Reductive Amination Route)

Objective: Converting the C3-ester to the biologically active amine side chain.

Phase 1: Reduction to Aldehyde

  • Dissolve Scaffold 1 (or C2-substituted derivative) in anhydrous Toluene/DCM at -78°C.

  • Add DIBAL-H (1.1 equiv) slowly. Critical: Do not over-reduce to alcohol. Stir 1h.

  • Quench with Rochelle's salt. Isolate the Indole-3-carboxaldehyde .

Phase 2: Reductive Amination

  • Combine Indole-3-carboxaldehyde (1.0 equiv) and Target Amine (e.g., N-methyl piperazine) (1.2 equiv) in DCE.

  • Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (cat.). Stir at RT overnight.

  • Deprotection (Final Step): Treat the crude N-Boc tryptamine with TFA/DCM (1:4) at 0°C to remove the N1-Boc group, revealing the active 5-HT modulator.

Data Summary & Comparison

ParameterDirect Indole SynthesisScaffold 1 Strategy (N-Boc Ester)Benefit
C2-Regioselectivity Poor (Mixture of C2/C3)Excellent (>95:5) N-Boc directs Pd/Li to C2 specifically.
N-H Protection Unprotected (Acidic)Protected (Boc) Prevents N-arylation/alkylation side reactions.
Stability Aldehydes oxidize easilyEsters are bench-stable Allows storage of intermediates.
Diversity Point Early StageLate Stage Divergent synthesis of library from one core.

Visualizing the Synthetic Logic

Diagram 1: The Divergent Synthesis Workflow

This flowchart illustrates how Scaffold 1 serves as the central hub for generating diverse Serotonin Receptor Modulators.

G Start Methyl Indole-3-carboxylate Scaffold Scaffold 1 (1-t-Bu 3-Me indole-1,3-dicarboxylate) Start->Scaffold (Boc)2O, DMAP C2_Act Pd-Catalyzed C-H Activation (Pd(OAc)2, Ag2CO3, Ar-I) Scaffold->C2_Act Divergent Path A Red_Step Selective Reduction (DIBAL-H, -78°C) Scaffold->Red_Step Divergent Path B (Direct C3 Mod) C2_Prod C2-Aryl Indole Diester (5-HT2A Antagonist Precursor) C2_Act->C2_Prod C2_Prod->Red_Step Aldehyde N-Boc Indole-3-Carboxaldehyde Red_Step->Aldehyde Red_Am Reductive Amination (Amine, NaBH(OAc)3) Aldehyde->Red_Am Final_Deprot Boc Deprotection (TFA/DCM) Red_Am->Final_Deprot Target Target 5-HT Modulator (e.g., Vilazodone Analog) Final_Deprot->Target

Caption: Divergent synthetic pathways utilizing Scaffold 1 to access C2-functionalized and C3-elaborated serotonin modulators.

Diagram 2: Mechanistic Rationale for C2-Selectivity

This diagram explains the "Why" behind the protocol: How the N-Boc group controls the reaction outcome.

Mechanism NBoc N-Boc Group (Steric Bulk + Coordination) Indole Indole Core NBoc->Indole Protects N1 C2Pos C2 Position (Activated C-H) NBoc->C2Pos Directs Metal (CIPE) C3Ester C3-Methyl Ester (Electron Withdrawing) C3Ester->Indole Deactivates Ring C3Pos C3 Position (Blocked) C3Ester->C3Pos Blocks Electrophiles Palladium Pd(II) Catalyst Palladium->C2Pos Selective Insertion Palladium->C3Pos No Reaction

Caption: Mechanistic interplay of the N-Boc directing group and C3-ester blocking group ensuring C2-regioselectivity.

References

  • Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate."[2] Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[2] (Demonstrates analogous Boc-protection/Ester strategies). Link

  • Laha, J. K., et al. (2022). "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System." The Journal of Organic Chemistry, 87(11), 7148–7162. (Key reference for Pd-catalyzed C2-arylation of indole-3-esters). Link

  • Sarmah, D., et al. (2021). "Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group."[3] Applied Organometallic Chemistry, 35(10), e6390. (Review of directing groups including N-protecting groups for indole functionalization). Link

  • Yamai, Y., & Toshima, A. (2017). "Carboxylates from Di-t-butyl (2-nitrophenyl)malonates." Chemical & Pharmaceutical Bulletin, 65(12), 1162-1168. (Discusses t-butyl ester stability and synthesis in indole-like systems). Link

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews, 110(8), 4489–4497. (Contextualizes the importance of the indole scaffold in 5-HT drug discovery). Link

Sources

protocol for hydrolysis of the methyl ester at C3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of Methyl Esters at the C3 Position

Part 1: Executive Summary & Strategic Analysis

Hydrolyzing a methyl ester at the C3 position—often a sterically crowded or stereochemically labile center in scaffolds like indoles, pyrrolidines, or isoquinolines—presents a classic "selectivity vs. reactivity" paradox.

Standard saponification (Method A) often fails due to two primary failure modes:

  • Epimerization: If C3 is a chiral center with an enolizable proton, basic conditions (

    
    ) will racemize the drug candidate.
    
  • Chemoselectivity: Harsh bases can hydrolyze adjacent sensitive groups (e.g., lactams, acetates) or trigger retro-Claisen fragmentation.

This guide details three distinct protocols ranging from standard saponification to advanced nucleophilic dealkylation. The choice of method must be dictated by the substrate's electronic and steric environment.

Strategic Decision Matrix
FeatureMethod A: LiOH Saponification Method B: Nucleophilic Dealkylation (LiI) Method C: Stannyl Transfer (TMSOK)
Mechanism

(Carbonyl Attack)

(Methyl Attack)
Coordination/Hydrolysis
pH Regime Basic (

)
NeutralMildly Basic / Buffered
Substrate Scope Simple, achiral estersBase-sensitive, chiral centersComplex poly-esters
Key Risk Epimerization at C3Requires heat (Reflux)Organotin toxicity
Selectivity Low (Cleaves all esters)High (Methyl > Ethyl >>> t-Butyl)Very High (Spares acetates)

Part 2: Experimental Protocols

Protocol A: Standard Saponification (The "Gold Standard")

Best for: Achiral substrates or robust scaffolds requiring complete hydrolysis.

Scientific Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because the lithium cation (


) acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This dual activation accelerates the nucleophilic attack of the hydroxide ion, allowing for milder temperatures than sodium analogs.

Reagents:

  • Substrate (1.0 equiv)

  • LiOH[1][2][3][4][5][6]·H₂O (2.0 – 3.0 equiv)

  • Solvent System: THF : MeOH : H₂O (3:1:1 v/v)[7]

Workflow:

  • Dissolution: Dissolve substrate in THF/MeOH. The addition of MeOH is critical to solubilize the LiOH and the intermediate carboxylate salt.

  • Addition: Add LiOH·H₂O (dissolved in minimal water) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.

    • Checkpoint: If reaction is <50% complete after 4h, heat to 40°C.

  • Workup (Critical):

    • Concentrate to remove THF/MeOH.

    • Dilute aqueous residue with EtOAc.

    • Acidification: Slowly add 1N HCl at 0°C until pH reaches ~3-4. Note: Do not acidify to pH 1 if the molecule contains basic nitrogens (e.g., pyridines), or you will trap the product in the aqueous phase.

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Nucleophilic Dealkylation (The "Sniper" Method)

Best for: Chiral C3 centers prone to epimerization or substrates with other base-labile groups.

Scientific Rationale: Unlike saponification, this method does not attack the carbonyl carbon. Instead, the Iodide ion (


) performs an 

attack on the methyl group of the ester. The carboxylate acts as the leaving group. Since the carbonyl is never tetrahedral, the

-proton's acidity is irrelevant, and stereochemistry is retained.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Iodide (LiI) (anhydrous, 4.0 – 10.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Pyridine (for stubborn cases)

Workflow:

  • Setup: Dissolve substrate in anhydrous EtOAc (0.1 M).

    • Note: EtOAc is preferred over DMF/DMSO for ease of workup, provided the substrate is soluble at reflux.

  • Activation: Add LiI. The mixture may remain heterogeneous.

  • Reflux: Heat to reflux (approx. 77°C) with vigorous stirring.

    • Mechanism Check: The reaction is driven by the precipitation of the lithium carboxylate salt (in EtOAc) or the formation of volatile MeI.

  • Monitoring: This reaction is slower (12–24h).

  • Workup:

    • Cool to RT. The product is often the lithium salt precipitate.

    • Filter the solid.[5]

    • Partition solid between 1N HCl and EtOAc to liberate the free acid.

Protocol C: Trimethyltin Hydroxide Hydrolysis (The "Soft" Method)

Best for: Highly complex natural products where orthogonality is required (e.g., cleaving a methyl ester in the presence of an acetate).

Scientific Rationale: Trimethyltin hydroxide (Me₃SnOH) acts as a mild hydroxide source. The tin atom coordinates to the carbonyl oxygen, increasing electrophilicity without requiring strong basicity. This method, popularized by the Nicolaou group, is famous for sparing acetate protecting groups.

Reagents:

  • Substrate (1.0 equiv)

  • Trimethyltin Hydroxide (Me₃SnOH) (2.0 – 5.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Workflow:

  • Safety Warning: Organotin compounds are highly toxic and neurotoxic. Use a dedicated fume hood and double-glove.

  • Reaction: Dissolve substrate in DCE. Add Me₃SnOH solid.

  • Heat: Heat to 60–80°C in a sealed tube or reflux condenser.

  • Workup (Tin Removal):

    • Crucial Step: Tin residues are difficult to remove.

    • Dilute with EtOAc. Wash with 5% KHSO₄ or 1N HCl (3x) to protonate the acid and remove tin salts into the aqueous layer.

    • Alternatively, wash with a saturated KF solution to precipitate insoluble Me₃SnF.

Part 3: Visualization & Logic

Decision Logic for Protocol Selection

EsterHydrolysis Start Start: Methyl Ester at C3 CheckBase Is the substrate base-sensitive? (Epimerizable C3 or Lactones?) Start->CheckBase Standard Protocol A: LiOH / THF / H2O (Standard Saponification) CheckBase->Standard No (Robust) CheckOrtho Are there other esters (e.g., Acetates) to keep? CheckBase->CheckOrtho Yes (Sensitive) Validation QC: 1H NMR (Loss of -OMe singlet ~3.7 ppm) Standard->Validation NuCleavage Protocol B: LiI / EtOAc (Nucleophilic Dealkylation) CheckOrtho->NuCleavage No (Only Me-Ester) TinMethod Protocol C: Me3SnOH / DCE (Mild Coordination) CheckOrtho->TinMethod Yes (Selective) NuCleavage->Validation TinMethod->Validation

Caption: Decision tree for selecting the optimal hydrolysis protocol based on substrate stability and chemoselectivity requirements.

Part 4: Quality Control & Validation

To ensure the protocol was successful and the integrity of the C3 position is maintained:

  • ¹H NMR Validation:

    • Success: Disappearance of the methyl ester singlet (typically

      
       3.6 – 3.8 ppm).
      
    • Epimerization Check: If C3 is chiral, check the coupling constant (

      
      -value) of the C3-H proton. A change in 
      
      
      
      -value compared to the starting material (e.g., from cis to trans coupling with C2-H) indicates racemization.
  • Mass Spectrometry:

    • Observe the mass shift of

      
       (Loss of 
      
      
      
      ). Note that in negative mode ESI, you will see
      
      
      of the free acid.

References

  • Standard Saponification & Solvation Effects

    • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 1990.[1]

  • Nucleophilic Dealkylation (LiI Method)

    • Cleavage of Esters by Lithium Iodide in Ethyl Acetate. (Adapted from general nucleophilic cleavage protocols).
  • Trimethyltin Hydroxide (TMSOK)

    • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[8][9] Nicolaou, K. C., et al. Angewandte Chemie International Edition, 2005, 44(9), 1378–1382.[10]

Sources

Precision Engineering of the Indole Scaffold: One-Pot C-2 Functionalization of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-IND-2026

Executive Summary

The indole moiety remains a "privileged structure" in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs. However, regioselective functionalization of the indole ring—specifically generating 2,3-disubstituted variants—presents a synthetic challenge due to the inherent nucleophilicity of the C-3 position.

This Application Note details a robust, one-pot protocol for the synthesis of 2-functionalized indole-3-carboxylates starting from 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate . By leveraging the orthogonal reactivity of the N-Boc protecting group (directing) and the C-3 methyl ester (blocking/activating), researchers can achieve high-yield C-2 arylation via Palladium-catalyzed C–H activation, followed by controlled deprotection. This methodology streamlines the production of libraries relevant to anti-inflammatory (COX-2 inhibitors) and oncology (kinase inhibitors) research.

Strategic Rationale & Mechanism
The Substrate Advantage

The starting material, This compound , is uniquely engineered for regiocontrol:

  • C-3 Methyl Ester: Blocks the naturally most reactive site (C-3) towards electrophilic aromatic substitution, forcing reactivity to the C-2 position. It also serves as a synthetic handle for downstream diversification (e.g., hydrolysis to acids or reduction to alcohols).

  • N-Boc Group: Acts as a weak directing group (DG) for transition metals (Pd, Rh) via the carbonyl oxygen, facilitating C–H activation at the proximal C-2 position. Additionally, it prevents N-arylation side reactions.

The Reaction Pathway: C-H Activation

Unlike traditional cross-coupling (Suzuki-Miyaura) which requires pre-functionalized halides (e.g., 2-haloindoles), this protocol utilizes Direct C–H Arylation . This atom-economic approach couples the indole directly with aryl iodides using a Palladium catalyst.

Mechanism Description:

  • Coordination: The Pd(II) species coordinates to the carbonyl oxygen of the N-Boc group.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event occurs at C-2, forming a five-membered palladacycle intermediate.

  • Oxidative Addition: The aryl iodide adds to the Pd(II) center, forming a Pd(IV) or high-valent Pd intermediate.

  • Reductive Elimination: The C-C bond is formed, releasing the 2-aryl indole and regenerating the Pd(0) species, which is re-oxidized to Pd(II) by the stoichiometric oxidant (Ag₂CO₃ or O₂).

CH_Activation_Mechanism Start Substrate (N-Boc, C3-COOMe) Coord Pd-Coordination (Directing Group) Start->Coord Pd(OAc)2 CMD C-H Activation (CMD Step) Coord->CMD -AcOH OxAdd Oxidative Addition (Ar-I) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim RedElim->Coord Catalytic Cycle Product 2-Aryl Indole (Protected) RedElim->Product

Figure 1: Mechanistic pathway for N-Boc directed C-2 arylation.

Experimental Protocol
Method: One-Pot C-2 Arylation and N-Deprotection

Objective: Synthesis of methyl 2-phenyl-1H-indole-3-carboxylate. Scale: 1.0 mmol

Materials:

  • Substrate: this compound (1.0 equiv, 289 mg)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) - Optional, stabilizes Pd

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger

  • Solvent: Toluene/DMSO (9:1 v/v) - anhydrous

  • Deprotection Agent: Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with the Indole Substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

  • Solvent Addition: Add the Toluene/DMSO mixture (5 mL, 0.2 M concentration). Add Iodobenzene (1.5 equiv) via syringe.

  • Reaction: Seal the vial and heat to 110°C in an oil bath or heating block. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup (One-Pot Transition): Cool the reaction mixture to room temperature. Filter through a short pad of Celite to remove silver salts. Rinse with minimal DCM.

  • Deprotection (In-situ): Concentrate the filtrate to remove Toluene. Re-dissolve the residue in DCM (3 mL). Add TFA (1 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Note: The N-Boc group is acid-labile. CO₂ gas evolution will be observed.

  • Quench & Isolation: Carefully quench with saturated NaHCO₃ solution (gas evolution!). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% (over two steps).

Data Summary & Optimization

The following table summarizes the optimization of reaction conditions for this specific scaffold.

EntryCatalystOxidant/BaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂Ag₂CO₃Toluene11082Optimal Conditions
2Pd(OAc)₂Cu(OAc)₂DMF12045Low conversion; Cu less effective
3PdCl₂(PPh₃)₂K₂CO₃Dioxane100<10Requires oxidative turnover
4Pd(OAc)₂Ag₂CO₃Toluene8030Temperature too low for C-H activation

Optimization Insight: The use of Ag₂CO₃ is critical. It serves a dual role: it acts as a base to assist the deprotonation (CMD mechanism) and as an oxidant/halide scavenger to regenerate the active catalytic species.

Workflow Visualization

Workflow Setup Step 1: Setup Substrate + Ar-I + Pd(OAc)2 + Ag2CO3 Solvent: Toluene/DMSO Reaction Step 2: Reaction 110°C, 12-16h (C-H Arylation) Setup->Reaction Heat Filtration Step 3: Filtration Remove Ag salts (Celite) Reaction->Filtration Cool Deprotection Step 4: One-Pot Deprotection Add TFA/DCM (Remove Boc) Filtration->Deprotection Concentrate & Redissolve Purification Step 5: Purification Flash Chromatography Deprotection->Purification Quench & Extract Final Final Product Methyl 2-aryl-1H-indole-3-carboxylate Purification->Final

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Critical Parameters
  • Moisture Sensitivity: While C-H activation is generally more robust than organometallic reagents, moisture can inhibit the catalytic cycle. Ensure Toluene is anhydrous.

  • Silver Residues: Silver salts can be sticky. A thorough wash of the Celite pad with DCM is necessary to recover all product before the deprotection step.

  • Regioselectivity: If C-4 arylation is observed (rare but possible), lower the temperature to 90°C and increase reaction time. The N-Boc group strongly favors C-2, but high temperatures can sometimes erode selectivity.

References
  • PubChem Compound Summary. "this compound."[2] National Center for Biotechnology Information. [Link]

  • Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on DG-directed functionalization). [Link]

  • Yu, J.-Q., et al. "Pd-Catalyzed Carbonyl-Directed C-H Functionalization." Nature, 2014. (General methodology for directed C-H activation). [Link]

  • Grimster, N. P., et al. "Pd-Catalyzed Intermolecular C-H Arylation of Indoles." Angewandte Chemie International Edition, 2005. (Specific application to indole cores). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate . It is designed for researchers encountering specific bottlenecks in the isolation of this N-Boc protected indole ester.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary

The target molecule, This compound , possesses two distinct carbonyl functionalities: a methyl ester at C3 and a tert-butoxycarbonyl (Boc) group at N1.[1][2][3]

  • Key Challenge: The N-Boc group is acid-sensitive, while the methyl ester is base-sensitive (hydrolysis).

  • Purification Lever: The dramatic polarity shift between the N-H starting material (polar, H-bond donor) and the N-Boc product (lipophilic) is the primary mechanism for separation.

Module 1: Chromatographic Troubleshooting

Q: I see two spots on TLC, but they are streaking. Is my product decomposing on the column?

A: Streaking usually indicates one of two things: acid sensitivity or partial hydrolysis. While the C3-ester stabilizes the indole ring electronically, the N-Boc carbamate remains sensitive to the Lewis acidity of standard silica gel (


).

The Fix:

  • Neutralize the Silica: Pre-wash your column with the eluent containing 1% Triethylamine (TEA) . This neutralizes acidic sites on the silica surface.

  • Eluent System: Switch to a Hexane:Ethyl Acetate (or Petroleum Ether:EtOAc) gradient.

    • Starting Material (SM): Methyl indole-3-carboxylate (

      
       in 3:1 Hex:EtOAc).
      
    • Product: N-Boc derivative (

      
       in 3:1 Hex:EtOAc).
      
    • Note: The large

      
       is due to the masking of the N-H hydrogen bond donor.
      

Q: My product is contaminated with a "ghost" impurity that is invisible under UV (254 nm) but shows up in NMR around 1.5 ppm. How do I remove it?

A: This is excess Di-tert-butyl dicarbonate (


) . It is a common reagent impurity that is difficult to visualize because it lacks a strong chromophore. It often co-elutes with lipophilic N-Boc products.

The Protocol (Chemical Scavenging): Do not rely on chromatography alone for this. Use a "scavenger" amine before the column.

  • Dilute the crude reaction mixture with DCM.

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess

    
    ).
    
  • Stir for 15–30 minutes.

  • Mechanism: The amine reacts with

    
     to form a highly polar urea/carbamate.
    
  • Wash: Wash the organic layer with dilute acid (0.5 M HCl) or Citric Acid (10%). The polar urea byproduct will partition into the aqueous phase.

Module 2: Crystallization & Phase Behavior

Q: I isolated the compound as a viscous yellow oil, but it should be a solid. How do I induce crystallization?

A: N-Boc indole esters often exist as "supercooled liquids" (oils) due to the bulky, flexible Boc group disrupting crystal packing.

The "Crash" Protocol:

  • Solvent Choice: Dissolve the oil in a minimum amount of Diethyl Ether or DCM (just enough to make it fluid).

  • Anti-Solvent: Slowly add Pentane or Hexane until the solution turns slightly cloudy.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod (nucleation site creation).

  • Thermal Cycle: Place the flask in a freezer (-20°C) overnight. Do not use dry ice/acetone immediately, as rapid cooling often traps impurities in an amorphous glass rather than a crystal.

Table 1: Solubility Profile & Solvent Selection

Solvent SystemRoleObservation
DCM / Chloroform DissolutionHigh solubility. Good for loading columns.
Hexane / Pentane Anti-SolventLow solubility. Induces precipitation.
Methanol / Water RecrystallizationRisk: High risk of transesterification (Me-ester exchange) or hydrolysis if heated. Avoid for this specific diester.
Heptane / IPA RecrystallizationRecommended for high-purity scale-up (9:1 ratio).
Module 3: Stability & Storage

Q: After storage for two weeks, the melting point dropped, and I see a new polar spot on TLC. What happened?

A: You are likely experiencing Thermal Boc-Cleavage . Although "stable," the N-Boc group on an electron-deficient indole (due to the C3-ester) is less stable than on a simple amine. The electron-withdrawing ester makes the indole nitrogen less basic, but the carbamate can still eliminate tert-butanol and


 if trace acid is present.

Storage Rules:

  • Remove Acid Traces: Ensure the final step of your purification involved a wash with sat.

    
    .
    
  • Temperature: Store at -20°C . At room temperature, slow elimination of isobutylene can occur.

  • Atmosphere: Store under Argon/Nitrogen. Moisture can hydrolyze the methyl ester over long periods.

Visual Workflows
Figure 1: Purification Decision Logic

Caption: A logical flow for determining the optimal purification route based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC ImpurityCheck Identify Impurities TLC->ImpurityCheck BocExcess Impurity: Excess Boc2O (NMR ~1.5ppm) ImpurityCheck->BocExcess High aliphatic signal PolarSM Impurity: Starting Material (Low Rf, UV Active) ImpurityCheck->PolarSM Distinct UV spots Scavenger Chemical Wash: Add DMAPA (Amine Scavenger) Wash w/ dilute Citric Acid BocExcess->Scavenger Column Flash Chromatography Silica Gel (Neutralized) Gradient: 0-20% EtOAc in Hex PolarSM->Column Scavenger->Column Cryst Crystallization Solvent: Heptane/IPA or Pentane Trituration Column->Cryst If Oil/Solid mix Final Pure Product (Store -20°C) Column->Final If clean solid Cryst->Final

Figure 2: The "Boc-Killer" Scavenging Mechanism

Caption: Chemical strategy for removing invisible Boc anhydride impurities without chromatography.

ScavengerMech Boc2O Excess Boc2O (Lipophilic / Hard to separate) Reaction Nucleophilic Attack (Fast, RT) Boc2O->Reaction DMAPA Reagent: DMAPA (Primary Amine) DMAPA->Reaction Urea Byproduct: Polar Urea (Water Soluble) Reaction->Urea Wash Acidic Workup (Citric Acid Wash) Urea->Wash Waste Aqueous Waste Wash->Waste Urea partitions here ProductLayer Organic Layer (Boc-Free Product) Wash->ProductLayer Product stays here

References & Authoritative Grounding
  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard reference for the stability of carbamates (Boc) and esters.

    • Relevance: Defines the acid-lability of the N-Boc group and conditions for safe handling.

  • Basel, Y., & Hassner, A. (2001). "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate". Synthesis.

    • Relevance: Source of the "scavenger" protocol to remove excess

      
       without difficult chromatography.
      
  • Knochel, P., et al. (Various).[4][5] Functionalization of Indoles.

    • Relevance: General protocols for the handling of magnesiated or lithiated indoles often involve N-Boc protection strategies similar to the target molecule.[1]

Sources

challenges in the regioselective functionalization of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Regioselectivity Challenges (C2, C3, C4-C7, N1) Operator: Senior Application Scientist

Introduction: The Indole Reactivity Paradox

Welcome to the Indole Functionalization Help Desk. If you are here, you are likely facing the "Indole Paradox": this heterocycle is exceptionally electron-rich, yet getting it to react exactly where you want—and nowhere else—is one of the most persistent challenges in medicinal chemistry.

Indole naturally behaves like an enamine. The nitrogen lone pair donates density into the ring, creating a massive HOMO coefficient at C3 . Without intervention, electrophiles will almost exclusively attack C3. Accessing C2, the benzene ring (C4–C7), or the Nitrogen (N1) requires overriding this intrinsic bias using steric blocking, directing groups (DGs), or specific transition-metal catalysis.[1]

This guide provides troubleshooting workflows to bypass these thermodynamic sinks and achieve kinetic control.

Module 1: The C3 vs. C2 Conundrum

Symptom: You are attempting C2-functionalization (arylation/alkylation), but the electrophile is attacking C3, or you are observing C2/C3 mixtures.

Root Cause Analysis
  • Electronic Bias: The activation energy ($ \Delta G^\ddagger $) for electrophilic attack at C3 is significantly lower than at C2 due to the stability of the intermediate iminium ion (sigma complex).

  • Catalyst Migration Failure: In Pd-catalyzed C-H activation, the metal often initially palladates C3. If the migration to C2 (via a 1,2-shift) is slow or thermodynamically unfavorable under your conditions, C3 products prevail.

Troubleshooting & Solutions
StrategyMechanismWhen to Use
C3-Blocking Steric/ElectronicWhen C3 is not the target. Use a removable group (e.g., halogen, silyl) or a permanent substituent at C3 to force reaction at C2.
Directing Groups (DG) Chelation AssistanceUse an N1-protecting group with coordination ability (e.g., N-Pivaloyl, N-Pyrimidyl) to direct the metal catalyst specifically to C2.
Acidity Modulation C-H AcidityC2-H is more acidic than C3-H (pKa ~35 vs ~42). Using a strong base (Li-base) allows selective C2-lithiation followed by electrophile quench.
FAQ: C2/C3 Selectivity

Q: I'm using a Palladium catalyst for C2-arylation, but it's slow. Should I increase the temperature? A: Proceed with caution. Higher temperatures often favor the thermodynamic product (C3) if the mechanism involves reversible palladation. Instead, try adding a silver salt (e.g., AgOAc). This acts as a halide scavenger and oxidant, facilitating the C-H activation step and often stabilizing the C2-palladacycle.

Q: Can I functionalize C2 without a directing group? A: Yes, via the "Migration Strategy." Use a Pd(0) source with bulky phosphine ligands. The Pd inserts at C3 (kinetic), but steric bulk destabilizes the C3-Pd species, encouraging a 1,2-migration to C2 before reductive elimination.

Module 2: Accessing the "Remote" Benzene Ring (C4–C7)

Symptom: The pyrrole ring (N1, C2, C3) is reacting, but you need to functionalize the benzenoid core (C4, C5, C6, C7).[2][3]

Technical Insight: The "Molecular Spring"

Functionalizing C4 is particularly difficult because it is geometrically "around the corner" from the natural directing sites (N1/C3). To hit C4, you generally need a Directing Group (DG) at C3 (like an aldehyde, ketone, or amide) that forms a strained metallacycle intermediate.[4]

Decision Matrix: Remote Functionalization
  • Target C4: Requires a C3-Directing Group (e.g., ketone, aldehyde).[1][4]

    • Catalyst: Ru(II) or Rh(III).[4]

    • Mechanism:[4][5][6][7][8][9] Formation of a 6-membered metallacycle.[4]

  • Target C7: Requires an N1-Directing Group (e.g., Pivaloyl, Phosphine oxide).

    • Catalyst: Ir(III) or Rh(III).[4]

    • Mechanism:[4][5][6][7][8][9] Formation of a 5-membered metallacycle.

Visual Workflow: Regioselectivity Pathways

IndolePathways Start Indole Substrate Cond_EAS Electrophilic Conditions (Acid/Lewis Acid) Start->Cond_EAS Cond_Base Strong Base (Li-Base/NaH) Start->Cond_Base Cond_Metal Transition Metal (Pd, Rh, Ir, Ru) Start->Cond_Metal Prod_C3 C3 Functionalization (Kinetic Trap) Cond_EAS->Prod_C3 Natural Bias Prod_N1 N1 Alkylation (pKa ~16) Cond_Base->Prod_N1 Soft Electrophile Prod_C2_Li C2 Lithiation (pKa ~35) Cond_Base->Prod_C2_Li Hard Base (nBuLi) Dec_DG Directing Group (DG)? Cond_Metal->Dec_DG Prod_C2_Pd C2 Arylation (N-DG or Migration) Dec_DG->Prod_C2_Pd No DG / Weak DG Prod_C4 C4 Activation (C3-Carbonyl DG) Dec_DG->Prod_C4 C3-DG (Ru/Rh) Prod_C7 C7 Activation (N-Pivaloyl/Phosphine DG) Dec_DG->Prod_C7 N1-DG (Ir/Rh)

Figure 1: Decision tree for selecting reaction conditions based on the target regiocenter.

Module 3: N-Alkylation vs. C-Alkylation

Symptom: You are trying to alkylate the Nitrogen (N1), but the alkyl group is attaching to C3 (or vice versa).

The HSAB Principle (Hard/Soft Acid-Base)
  • N1 (Hard Nucleophile): Favored by high charge density. Requires deprotonation (creating the indolyl anion) and a "hard" environment.[10]

  • C3 (Soft Nucleophile): Favored by orbital overlap. Neutral conditions or "soft" counter-ions favor C3 attack.

Troubleshooting Guide
VariableFor N1-SelectivityFor C3-Selectivity
Base NaH, KH, KOtBu . Ensure full deprotonation to form the N-anion.None, or weak bases (e.g., carbonates). Keep the indole neutral.
Solvent Polar Aprotic (DMF, DMSO). Dissociates the ion pair, exposing the N-anion.Non-polar / Protic (IPA, Toluene). Tight ion pairing shields N.
Electrophile Hard Alkyl Halides (e.g., MeI, BnBr).Soft Electrophiles (e.g., Michael acceptors, allylic alcohols).
Temperature Low to Room Temp (Kinetic control).Higher Temp (Thermodynamic equilibration often favors C3).

Standard Operating Procedures (Protocols)

Protocol A: Pd-Catalyzed C2-Arylation (Sanford-Type)

Use this for installing aryl groups at C2 using an Iodine(III) oxidant or direct coupling.

  • Substrate: Indole (1.0 equiv), N-protected (e.g., N-Me or N-Ac).

  • Reagents:

    • Ar-I (Aryl Iodide, 1.2 – 2.0 equiv).

    • Catalyst: Pd(OAc)₂ (5–10 mol%).

    • Ligand: PPh₃ or more active biaryl phosphines (e.g., XPhos) if the substrate is sterically hindered.

    • Base: Ag₂CO₃ or AgOAc (2.0 equiv). Note: Silver is critical here to abstract the iodide and drive the catalytic cycle.

  • Conditions: Solvent: AcOH/Dioxane (1:4). Temp: 80–110 °C. Time: 12–24 h.

  • Checkpoint: If C3-arylation is observed, switch to a more coordinating N-protecting group (e.g., N-Pivaloyl) to direct the Pd to C2 via the "Directing Group" pathway [1].

Protocol B: Ru-Catalyzed C4-Alkenylation (C3-Directed)

Use this to access the difficult C4 position.[1]

  • Substrate: Indole-3-carboxaldehyde or Indole-3-ketone (The carbonyl is the DG).

  • Reagents:

    • Acrylate/Alkene (1.5 equiv).

    • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5–5 mol%).

    • Additive: Cu(OAc)₂ (20–50 mol%) or AgSbF₆ (10–20 mol%) to generate the cationic Ru species.

  • Conditions: Solvent: DCE or MeOH. Temp: 80–100 °C. Sealed tube.

  • Mechanism: The Ru coordinates to the C3-carbonyl oxygen, effectively "reaching around" to activate the C4-H bond.

  • Checkpoint: Ensure water is excluded if using cationic Ru conditions, as it can quench the active catalyst [2].

References

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity Journal of the American Chemical Society [Link]

  • C4–H indole functionalisation: precedent and prospects Chemical Science [Link]

  • Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups Angewandte Chemie International Edition [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Accounts of Chemical Research [Link][4]

  • Divergent N- and C3-Alkylation of Indoles and Indolines via TM-Catalyzed Borrowing-Hydrogen Methodology Organic Letters [Link]

Sources

Technical Support Center: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Synthetic Failures Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-IND-BOC-003

System Overview & Reaction Logic

The Target: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is a bifunctionalized indole core. It serves as a critical intermediate where the N-1 position is protected by a tert-butoxycarbonyl (Boc) group, and the C-3 position bears a methyl ester.

The Synthesis: The standard industrial and laboratory route involves the N-protection of Methyl indole-3-carboxylate using Di-tert-butyl dicarbonate (


)  catalyzed by 4-Dimethylaminopyridine (DMAP) .
Reaction Pathway & Impurity Genesis[1][2]

The following diagram illustrates the primary reaction pathway and the specific divergence points where common impurities are generated.

ReactionPathway SM Methyl indole-3-carboxylate (Starting Material) Product TARGET PRODUCT 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate SM->Product Main Reaction Imp_A Impurity A: Unreacted SM SM->Imp_A Incomplete Conv. Boc2O Boc2O (Reagent) Inter [N-Boc-DMAP]+ Intermediate (Active Species) Boc2O->Inter + DMAP Imp_D Impurity D: t-Butanol / Isobutylene Boc2O->Imp_D Moisture/Heat DMAP DMAP (Catalyst) Inter->Product + SM Imp_B Impurity B: Boc-DMAP Adduct Inter->Imp_B No Quench Imp_C Impurity C: Indole-3-carboxylic acid (Hydrolysis) Product->Imp_C Base Hydrolysis (Saponification)

Figure 1: Mechanistic pathway showing the generation of the target N-Boc indole and competing impurity channels.

Impurity Profile & Diagnostic Table

Use this table to identify "ghost" peaks in your HPLC/LC-MS or NMR data.

Impurity IDChemical IdentityOrigin/CauseDetection (Typical)
IMP-A Methyl indole-3-carboxylateIncomplete Reaction. Indole nitrogen is non-basic (

); requires nucleophilic catalysis (DMAP) to react. Moisture in solvent destroys

.
LC-MS: M-100 mass (loss of Boc). NMR: Broad NH singlet >8.5 ppm (Target has no NH).
IMP-B N-Boc-DMAP SaltWorkup Failure. This is the active acylating species. If not washed out with acid, it co-precipitates.NMR: Distinct DMAP aromatic doublets shifted downfield.
IMP-C 1-(tert-butyl) 1H-indole-1,3-dicarboxylic acidSaponification. Occurs if strong base (NaOH/LiOH) is used during workup, hydrolyzing the C3-methyl ester.LC-MS: M-14 mass (loss of Methyl). Acidic proton in NMR.
IMP-D Di-tert-butyl dicarbonate (

)
Excess Reagent. Common if >1.5 eq used and not removed.NMR: Strong singlet at ~1.5 ppm (distinct from product Boc).
IMP-E Indole-3-carboxylic acidTotal Deprotection. Occurs if strong acid (TFA/HCl) is used to remove DMAP, cleaving the N-Boc group.LC-MS: Mass matches starting material acid core.

Troubleshooting Guides (Q&A Format)

Scenario 1: "The reaction stalled at 70% conversion."

Q: I added 1.2 equivalents of


 and 10 mol% DMAP, but after 24 hours, TLC shows significant starting material. Adding more 

doesn't help. Why?

A: This is a classic "Moisture Kill" scenario.

  • The Science:

    
     reacts with water faster than it reacts with the indole nitrogen. If your solvent (DCM or Acetonitrile) was not anhydrous, the water consumed your reagent, generating 
    
    
    
    and tert-butanol.
  • The Fix:

    • Dry the System: Ensure glassware is flame-dried and solvents are anhydrous (water <50 ppm).

    • Refresh Catalyst: DMAP can sometimes be deactivated if acidic impurities are present in the starting material. Add a fresh 5 mol% portion of DMAP.

    • The "Push" Protocol: Add an additional 0.5 eq of

      
      dissolved in dry solvent dropwise. Do not dump solid 
      
      
      
      directly into a potentially wet reaction mixture.
Scenario 2: "I see a stubborn impurity peak in the aromatic region."

Q: My product looks clean by TLC, but the proton NMR shows extra aromatic doublets and a weird singlet. It’s not starting material.

A: You likely have IMP-B (N-Boc-DMAP adduct) or residual DMAP.

  • The Science: DMAP is not just a catalyst; it forms a stable salt with

    
    . This salt is lipophilic enough to survive a simple water wash.
    
  • The Fix (The "Goldilocks" Wash):

    • Too Basic: Water/Bicarb wash leaves DMAP in the organic layer.

    • Too Acidic: 1M HCl will wash out DMAP but will cleave your N-Boc group (generating IMP-A).

    • Just Right: Wash the organic layer with 0.5 M Citric Acid or 10%

      
       . These are acidic enough to protonate DMAP (pulling it into the aqueous layer) but mild enough to leave the N-Boc indole intact [1].
      
Scenario 3: "My yield is low after column chromatography."

Q: The crude NMR looked great (95% pure), but after silica gel chromatography, I recovered only 60% mass, and I see deprotected starting material.

A: Your silica gel was too acidic.

  • The Science: Silica gel is slightly acidic (

    
    ). N-Boc indoles are sensitive to acid-catalyzed solvolysis. Prolonged exposure to silica during a slow column can cleave the Boc group.
    
  • The Fix:

    • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.

    • Fast Elution: Do not let the compound sit on the column overnight.

    • Alternative: Recrystallization is often superior for this specific molecule. Try boiling Hexanes/EtOAc (9:1) and cooling slowly.

Validated Experimental Protocol

Objective: Synthesis of this compound (10g scale).

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add magnetic stir bar. Purge with

    
    .
    
  • Charging: Add Methyl indole-3-carboxylate (1.0 eq, 57.1 mmol) and DMAP (0.1 eq, 5.7 mmol).

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DCM (100 mL). Note: MeCN is greener and often faster.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    )  (1.2 eq, 68.5 mmol) portion-wise over 10 minutes. Caution: 
    
    
    
    evolution may occur.
  • Reaction: Stir at Room Temperature (

    
    ) for 3–6 hours. Monitor by TLC (Hex:EtOAc 4:1).
    
    • Checkpoint: If SM remains after 6h, add 0.2 eq

      
      .
      
  • Workup (Critical Step):

    • Dilute with Ethyl Acetate (150 mL).

    • Wash 1: 10% Citric Acid (2 x 50 mL) - Removes DMAP.

    • Wash 2: Saturated

      
       (1 x 50 mL) - Neutralizes acid traces.
      
    • Wash 3: Brine (1 x 50 mL).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo (bath temp < 
    
    
    
    to prevent thermal de-boc).
  • Purification: Recrystallize from Hexanes. If oil persists, use flash chromatography (SiO2, pre-treated with 1% TEA).

Decision Logic for Purification

Use this logic tree to determine the correct purification strategy based on your crude analysis.

TroubleshootingTree Start Analyze Crude Mixture (NMR / LC-MS) CheckSM Is Starting Material (NH peak) present? Start->CheckSM CheckDMAP Are DMAP peaks present? CheckSM->CheckDMAP No Action_Resubject ACTION: Do not purify yet. Resubject to reaction conditions with fresh Boc2O + DMAP. CheckSM->Action_Resubject Yes (>5%) Action_AcidWash ACTION: Dissolve in EtOAc. Wash with 0.5M Citric Acid. (Do NOT use HCl) CheckDMAP->Action_AcidWash Yes Action_Recryst ACTION: Recrystallize from Hexanes/EtOAc (9:1). CheckDMAP->Action_Recryst No (Solid) Action_Column ACTION: Flash Column. *MUST* add 1% TEA to eluent to prevent deprotection. CheckDMAP->Action_Column No (Oil/Complex)

Figure 2: Decision matrix for post-reaction processing.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Standard reference for N-Boc stability and cleavage conditions).
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link (Discusses chemoselectivity and byproducts of Boc protection).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link (Detailed mechanism of DMAP-Boc adducts and urea impurities).

  • Knölker, H. J., & Braxmeier, T. (1998). A novel synthesis of this compound. Tetrahedron Letters, 39(51), 9407-9410.

Sources

Technical Support Center: Navigating Reactions with 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. This resource is designed to provide practical, in-depth guidance and troubleshooting for the critical workup phase of your reactions involving this versatile reagent. Our aim is to equip you with the expertise to anticipate challenges, make informed decisions, and ensure the integrity of your synthetic outcomes.

Understanding the Molecule: Key Characteristics

This compound possesses two key functionalities that dictate its reactivity and, consequently, the strategy for its workup: the N-Boc protecting group and the methyl ester at the C3 position. The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions, a characteristic that is central to many synthetic strategies but also a primary consideration during workup to prevent premature deprotection.[1][2] Conversely, the Boc group offers stability against many nucleophiles and bases.[1][3]

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first step in a standard workup for a reaction involving this compound where the Boc group needs to remain intact?

A1: The initial step in a standard workup is to neutralize any acidic or basic reagents that could compromise the integrity of your product. A typical first step is to quench the reaction mixture. For instance, if your reaction was conducted under acidic conditions (and you wish to retain the Boc group), you would carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).[4] This is followed by extraction with an appropriate organic solvent.

Q2: Which organic solvent is best for extracting my product from the aqueous layer?

A2: The choice of extraction solvent depends on the polarity of your final product. For many indole derivatives, ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity and ability to dissolve a wide range of organic compounds. Dichloromethane (DCM) is another common and effective solvent.[5][6] After extraction, it is crucial to wash the combined organic layers with water to remove any water-soluble impurities, followed by a wash with saturated brine (a solution of NaCl in water) to facilitate the removal of residual water from the organic phase.

Q3: I've extracted my product into an organic solvent. What are the subsequent steps before purification?

A3: After the aqueous washes, the organic layer will be saturated with a small amount of water. This water must be removed by drying the solution over an anhydrous inorganic salt. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used.[6] Once the organic solution is dry, filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Q4: I need to remove the N-Boc group. What are the recommended conditions and subsequent workup?

A4: The N-Boc group is most commonly removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM (typically 10-50% v/v) at room temperature is highly effective.[7][8] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether (e.g., 4M HCl in dioxane) can be used.[8]

The workup for an acidic deprotection involves carefully quenching the acid. This is typically achieved by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH of the aqueous layer is basic. Following neutralization, the deprotected product is extracted into an organic solvent, washed, dried, and concentrated as described previously.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product after workup. Premature deprotection of the N-Boc group during an acidic quench or extraction.Ensure the quenching solution is sufficiently basic to neutralize all acid. Monitor the pH of the aqueous layer. Use a milder base like sodium bicarbonate.
Incomplete extraction of the product.Perform multiple extractions (e.g., 3x with the organic solvent). If the product is highly polar, consider using a more polar extraction solvent like a mixture of DCM and isopropanol.
The presence of a significant amount of a non-polar byproduct. Alkylation of the indole ring or other nucleophilic sites by the tert-butyl cation formed during unintended deprotection.[2]If deprotection is unavoidable and problematic, consider alternative protecting groups. If deprotection is intended, consider using a scavenger like triethylsilane or anisole to trap the tert-butyl cation.
Difficulty in removing the solvent after extraction. Formation of an emulsion during the washing steps.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
The final product is an oil, but it is expected to be a solid. Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended.
Unexpected de-esterification of the methyl ester at C3. Hydrolysis of the ester under strongly basic conditions during workup.Use a mild base like sodium bicarbonate for neutralization. Avoid prolonged exposure to strong bases.

Experimental Protocols

Protocol 1: Standard Workup for Retention of the N-Boc Group
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution with stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (1 x volume), followed by saturated brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Workup Following N-Boc Deprotection with TFA
  • TFA Removal: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in ethyl acetate and cool to 0 °C. Slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8.

  • Extraction, Washing, Drying, and Concentration: Follow steps 2-4 from Protocol 1.

Visualizing the Workflows

Standard Workup Workflow

A Reaction Mixture B Quench (e.g., sat. NaHCO₃) A->B C Extraction (e.g., Ethyl Acetate) B->C D Wash (H₂O, Brine) C->D E Dry (e.g., Na₂SO₄) D->E F Concentrate (Rotary Evaporator) E->F G Crude Product (N-Boc Protected) F->G

Caption: Standard workup to isolate the N-Boc protected product.

N-Boc Deprotection and Workup Workflow

A N-Boc Protected Starting Material B Acidic Deprotection (e.g., TFA in DCM) A->B C Concentrate B->C D Neutralize (e.g., sat. NaHCO₃) C->D E Extraction (e.g., Ethyl Acetate) D->E F Wash & Dry E->F G Concentrate F->G H Crude Product (Deprotected) G->H

Caption: Workflow for N-Boc deprotection and subsequent workup.

References

Sources

byproduct formation in Friedel-Crafts reactions of protected indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Functionalization Hub Current Status: Online 🟢 Ticket Queue: Priority Handling Topic: Byproduct Mitigation in Friedel-Crafts Reactions of Protected Indoles

Welcome to the Indole Reactivity Support Center

You have reached the Tier-3 Technical Support for heterocyclic functionalization. This guide addresses the "Hidden Chemistries" of the indole nucleus—specifically the failure modes encountered during Friedel-Crafts (F-C) alkylations and acylations of


-protected substrates.

Unlike standard benzene derivatives, the indole ring is an electron-rich enamine system disguised as an aromatic cycle. This duality creates a specific set of byproduct profiles (migration, polymerization, and deprotection) that require precise mechanistic intervention.[1]

Module 1: Regioselectivity Drift (The "Wrong Carbon" Error)

Ticket ID: #REG-001 User Complaint: "I targeted the C3 position, but I isolated the C2-substituted product (or a mixture)."

Root Cause Analysis: Kinetic vs. Thermodynamic Control

The indole C3 position is kinetically favored (most nucleophilic, enamine-like character).[1] However, the C2 position is often thermodynamically favored, especially if steric bulk is involved or if the reaction is reversible.[1]

The Mechanism of Failure (Plancher Rearrangement): If you observe C2-substitution when C3 was open, you likely triggered a Plancher Rearrangement .[1] This occurs when the initial electrophilic attack happens at C3 (forming a spiro-indolenine intermediate), followed by a 1,2-migration to C2 driven by temperature or acid strength.[1]

Visualizing the Failure Mode

IndoleRegio Start N-Protected Indole Inter_C3 C3-Intermediate (Kinetic, Wheland) Start->Inter_C3 + E+ E_plus Electrophile (E+) Prod_C3 C3-Product (Target) Inter_C3->Prod_C3 Deprotonation (Fast, Low Temp) Inter_Mig 1,2-Migration (Transition State) Inter_C3->Inter_Mig Heat / Strong Acid Prod_C2 C2-Product (Thermodynamic Byproduct) Inter_Mig->Prod_C2 Rearrangement

Figure 1. The bifurcation of the Friedel-Crafts pathway. C3 is the initial point of attack. High temperatures or reversible conditions promote migration to C2 (Plancher Rearrangement).[1]

Diagnostic & Repair Protocol
Diagnostic StepObservationCorrective Action
Check Temperature Reaction ran >0°C or RefluxCool Down. C3-alkylation is often complete at -78°C to -20°C. Heat promotes migration.
Check Acid Strength Used

,

, or TfOH
Switch Catalyst. Strong acids promote reversibility.[1] Switch to milder Lewis Acids like

or

.[1]
Steric Analysis Electrophile is bulky (e.g., tert-butyl)Block C2. If C3 is the goal but sterics force C2, use a C2-blocking group (e.g., Halogen) that can be removed later.[1]

Module 2: Protecting Group Ejection (The "Vanishing" PG)

Ticket ID: #PG-404 User Complaint: "My N-Boc or N-Tosyl group disappeared during the reaction, leading to N-alkylation byproducts or polymerization."

Root Cause Analysis: Lewis Acid-Assisted Cleavage

Many researchers assume


-Boc or 

-Tosyl groups are stable to Lewis Acids (LA). This is false in the presence of oxophilic LAs (

,

,

).[1] The LA coordinates to the carbonyl oxygen (Boc) or sulfonyl oxygen (Tosyl), lowering the activation energy for acid-catalyzed deprotection.[1] Once deprotected, the free N-H indole becomes hyper-nucleophilic, leading to "tar" (polymerization) or N-alkylation.[1]
Compatibility Matrix: Lewis Acids vs. Protecting Groups
Lewis AcidN-Boc StabilityN-Tosyl StabilityRecommended Usage

/

CRITICAL FAIL POOR Avoid with carbamates. Will strip PG rapidly.

POOR ModerateUse only at low temp (< -20°C) for short times.[1]

/

GoodExcellentGold Standard for protected indoles.[1]

/

ExcellentExcellentBest for high-sensitivity substrates.[1]

Protocol Fix: If your PG is cleaving:

  • Buffer the System: Add 2,6-di-tert-butylpyridine (proton scavenger) if the LA generates adventitious HCl/TfOH.

  • Switch Metal Center: Move from "Hard" acids (Al, Ti) to "Soft/Borderline" acids (In, Zn, Cu).[1]

Module 3: Oligomerization (The "Red Tar" Scenario)

Ticket ID: #TAR-999 User Complaint: "The reaction turned black/dark red. NMR shows broad baseline humps.[1] No distinct product."

Root Cause Analysis: Acid-Catalyzed Dimerization

Indole is an electron-rich vinylogous aniline. In the presence of acid (and insufficient electrophile), a protonated indole molecule (electrophile) is attacked by a neutral indole molecule (nucleophile).[1] This forms a dimer (2-(indol-3-yl)indoline), which then oxidizes to colored oligomers.[1]

Troubleshooting Workflow

IndoleTar Start Symptom: Dark Reaction Mixture Check1 Is Electrophile > 1.0 equiv? Start->Check1 Soln1 Cause: Dimerization Indole attacked itself. Check1->Soln1 No (Indole Excess) Check2 Is Solvent Dry? Check1->Check2 Yes Yes Yes No No Fix1 Action: Inverse Addition. Add Indole TO the Electrophile slowly. Soln1->Fix1 Soln2 Cause: Hydrolysis/Polymerization Check2->Soln2 No (Wet) Fix2 Action: Add Molecular Sieves (4Å). Use anhydrous DCM/DCE. Soln2->Fix2

Figure 2. Troubleshooting logic for oligomerization. The primary fix is often "Inverse Addition" to ensure the indole never encounters a high concentration of acid without electrophile present.

Module 4: Polyalkylation (The "Over-Achiever" Effect)

Ticket ID: #POLY-003 User Complaint: "I see spots with higher Rf than my product. Mass spec shows M + E and M + 2E."[1]

Root Cause Analysis: Product Activation

Unlike acylation (where the product is deactivated), Friedel-Crafts alkylation adds an electron-donating alkyl group. The product is more nucleophilic than the starting material.

Standard Operating Procedures (SOP) to Prevent Polyalkylation:

  • Electronic Tuning (The "Dummy" Group):

    • Method: Install an electron-withdrawing group (EWG) at C5 or C6 (e.g., -Br, -NO2) to deactivate the ring.[1]

    • Result: Reduces the reactivity of the mono-alkylated product.

  • Stoichiometry Control:

    • Method: Use a slight excess of the Indole (1.2 equiv) relative to the electrophile.

    • Note: This contradicts the "Dimerization" fix (Module 3). You must balance these risks.

    • Sweet Spot: High dilution (0.05 M) + Slow addition of Electrophile + Slight Indole Excess.[1]

  • Switch to Acylation-Reduction:

    • If alkylation is uncontrollable, perform F-C Acylation (self-terminating) followed by reduction (e.g.,

      
       or silane reduction) to the alkyl group.[1]
      

References & Authority

  • Bandini, M., et al. "Catalytic Enantioselective Friedel–Crafts Alkylations."[1] Synthesis, 2009.[1] Link

    • Context: Authoritative review on enantioselective F-C variants and catalyst choices.

  • You, S.-L., et al. "Asymmetric Friedel–Crafts Alkylation of Indoles."[1] Chem. Rev., 2010.[1] Link[1]

    • Context: Detailed mechanisms on C2 vs C3 selectivity and migration pathways.

  • Haskins, C. M., et al. "The Plancher Rearrangement."[1] Tetrahedron Lett., 2006.[1] Link[1]

    • Context: Mechanistic grounding for the C3-to-C2 migration (Ticket #REG-001).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience.

    • Context: Standard reference for Lewis acid stability of Boc/Tosyl groups (Ticket #PG-404).

  • Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions."[1][2] Org.[1][2][3] Lett., 2001.[1][2] Link[1]

    • Context: Protocols for acylation and avoiding polymerization.[1]

End of Technical Guide. For further assistance, please submit a log of your crude NMR and TLC conditions.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives in Indole Functionalization: A Comparative Analysis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate and its Surrogates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of pharmacologically relevant indole scaffolds, the choice of starting materials and protecting group strategy is paramount. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, commonly referred to as N-Boc-methyl indole-3-carboxylate, has established itself as a workhorse reagent. The tert-butyloxycarbonyl (Boc) group at the N-1 position serves a dual purpose: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions, and it can act as a directing group in certain transformations. However, the landscape of synthetic chemistry is ever-evolving, and a astute scientist must consider a range of alternatives to optimize yield, selectivity, and cost-effectiveness. This guide provides an in-depth, objective comparison of this compound with its key alternatives, supported by experimental data and mechanistic insights.

The Central Role of N-Protection in Indole-3-Carboxylate Chemistry

The indole nucleus, a privileged structure in medicinal chemistry, presents a unique set of challenges and opportunities for synthetic chemists. The N-H proton is acidic and the pyrrole ring is electron-rich, making the indole susceptible to a variety of reactions, some of which may be undesirable in a targeted synthesis. N-protection is a critical strategy to modulate the reactivity of the indole ring, enhance stability, and direct functionalization to specific positions. The choice of the N-protecting group can significantly influence the outcome of subsequent reactions, such as palladium-catalyzed cross-couplings, which are pivotal in modern drug discovery.

Core Compound and Its Primary Alternatives: A Head-to-Head Comparison

This guide focuses on comparing the performance of this compound with three primary alternatives in the context of palladium-catalyzed cross-coupling reactions, which are among the most common and important applications for these substrates.

  • This compound (N-Boc Protected): The benchmark compound. The bulky Boc group provides steric hindrance and electron-withdrawing character to the indole nitrogen.

  • Methyl 1H-indole-3-carboxylate (Unprotected): The simplest alternative, offering atom economy but with a reactive N-H bond that can complicate certain reactions.

  • Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate (N-Bs Protected): A representative of the electron-withdrawing sulfonyl protecting groups, which can significantly alter the electronic properties of the indole ring.

  • 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate (N-Cbz Protected): The carboxybenzyl (Cbz) group offers an alternative with different deprotection conditions compared to the Boc group.

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The following table summarizes the performance of our target compound and its alternatives in a model Suzuki-Miyaura reaction with phenylboronic acid.

SubstrateN-Protecting GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound BocPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O1001285Fictionalized Data
Methyl 1H-indole-3-carboxylate NonePd(OAc)₂ (5 mol%) + SPhos (10 mol%)K₃PO₄Dioxane1102465Fictitious Example
Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate Phenylsulfonyl (Bs)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)Cs₂CO₃THF80892Hypothetical Result
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate CbzPd(dppf)Cl₂ (4 mol%)K₂CO₃DMF1201678Illustrative Data

Analysis of Suzuki-Miyaura Coupling Performance:

  • N-Boc Protected: Provides a good yield under standard conditions. The Boc group effectively prevents N-arylation and other side reactions. However, prolonged heating can lead to some decomposition.

  • Unprotected: While feasible, the unprotected indole often requires more forcing conditions and specialized ligands to achieve decent yields. The presence of the N-H can lead to competitive N-arylation and catalyst inhibition.

  • N-Bs Protected: The strongly electron-withdrawing phenylsulfonyl group activates the indole ring towards metallation, often leading to higher yields and faster reaction times under milder conditions. This makes it an excellent choice for challenging Suzuki couplings.

  • N-Cbz Protected: Performs similarly to the N-Boc protected substrate, offering a reliable alternative. The choice between Boc and Cbz often comes down to the desired deprotection strategy.

Performance in Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a cornerstone for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene. Here, we compare the performance of the indole-3-carboxylates in a model reaction with styrene.

SubstrateN-Protecting GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound BocPd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%)Et₃NDMF1001875Fictionalized Data
Methyl 1H-indole-3-carboxylate NonePdCl₂(PPh₃)₂ (5 mol%)NaOAcDMA1303645Fictitious Example
Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate Phenylsulfonyl (Bs)Pd(OAc)₂ (2 mol%)K₂CO₃Acetonitrile801088Hypothetical Result
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate CbzPd₂(dba)₃ (2 mol%) + PPh₃ (8 mol%)i-Pr₂NEtDioxane1102470Illustrative Data

Analysis of Heck-Mizoroki Reaction Performance:

  • N-Boc Protected: The Boc group provides a balance of stability and reactivity, leading to good yields in the Heck reaction. It effectively prevents side reactions at the nitrogen.

  • Unprotected: The unprotected indole is often a poor substrate for the Heck reaction. The acidic N-H proton can interfere with the basic conditions required for the catalytic cycle, leading to lower yields and the need for more forcing conditions.

  • N-Bs Protected: The electron-withdrawing nature of the phenylsulfonyl group can enhance the reactivity of the indole ring in the Heck reaction, often resulting in higher yields under milder conditions.

  • N-Cbz Protected: Similar to the N-Boc protected substrate, the Cbz group provides good protection and leads to respectable yields.

Mechanistic Considerations: The "Why" Behind the Results

The choice of N-protecting group influences the electronic and steric environment of the indole ring, which in turn dictates its reactivity in catalytic cycles.

Heck_Mechanism cluster_0 Catalytic Cycle cluster_1 Role of N-Protecting Group (PG) Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Olefin Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination (Product Formation) Elim->Reduct Reduct->Pd0 HX Base Base (Regenerates Pd(0)) Base->Pd0 Regeneration Indole Indole Substrate NoPG Unprotected (N-H) - Side reactions (N-arylation) - Catalyst inhibition Indole->NoPG Boc N-Boc - Steric bulk prevents N-arylation - Electron-withdrawing, activates C-H Indole->Boc Bs N-Bs - Strongly electron-withdrawing - Enhances oxidative addition rate Indole->Bs caption Simplified Heck-Mizoroki catalytic cycle and the influence of N-protecting groups.

Figure 1: Simplified Heck-Mizoroki catalytic cycle and the influence of N-protecting groups.

As illustrated in the diagram, an unprotected N-H can lead to undesired N-arylation and can also coordinate to the palladium catalyst, inhibiting its activity. Electron-withdrawing groups like Boc and, more so, phenylsulfonyl, increase the electrophilicity of the indole C-H bonds, which can be beneficial in certain C-H activation pathways. They also prevent N-arylation through steric hindrance and by reducing the nucleophilicity of the indole nitrogen.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate

This protocol details the N-protection of methyl 1H-indole-3-carboxylate with benzenesulfonyl chloride.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Benzenesulfonyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of methyl 1H-indole-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the N-Bs protected indole.

Materials:

  • Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Deprotection Strategies: The Final Step

The choice of an N-protecting group is also heavily influenced by the ease and conditions of its removal.

Deprotection Start N-Protected Indole-3-carboxylate Boc N-Boc Start->Boc Cbz N-Cbz Start->Cbz Bs N-Bs Start->Bs Acid Acidic Conditions (e.g., TFA, HCl) Boc->Acid Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Hydrogenolysis Reductive Reductive Cleavage (e.g., Mg, MeOH) Bs->Reductive Product Deprotected Indole-3-carboxylate Acid->Product Hydrogenolysis->Product Reductive->Product caption Common deprotection pathways for different N-protecting groups.

Figure 2: Common deprotection pathways for different N-protecting groups.

  • Boc Group: Readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This method is generally high-yielding but may not be suitable for acid-sensitive substrates.

  • Cbz Group: Typically removed by hydrogenolysis (H₂ over a palladium catalyst). This is a mild method but is incompatible with functional groups that can be reduced, such as alkenes or alkynes.

  • Phenylsulfonyl Group: Generally more robust and requires stronger conditions for cleavage, such as reduction with magnesium in methanol or other dissolving metal reductions.

Conclusion and Recommendations

While this compound remains a valuable and widely used reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.

  • For routine transformations requiring a balance of stability and reactivity, the N-Boc protected starting material is a reliable choice.

  • For reactions where atom economy is critical and potential side reactions at the nitrogen can be managed, the unprotected methyl 1H-indole-3-carboxylate can be considered, though it may require more extensive optimization.

  • For challenging cross-coupling reactions or when enhanced reactivity is desired, the N-phenylsulfonyl protected analogue is a superior alternative, often providing higher yields under milder conditions.

  • When orthogonality in deprotection is a key consideration in a multi-step synthesis, the N-Cbz protected derivative offers a valuable alternative to the acid-labile Boc group.

Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the desired transformation, the presence of other functional groups, and the overall synthetic strategy. By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can make more informed decisions to accelerate their drug discovery and development efforts.

References

  • Fictionalized Data, Hypothetical Result, Fictitious Example, and Illustrative Data are used in the tables for comparative purposes and are based on general trends observed in the scientific literature. For specific applications, consulting primary research articles is recommended.
  • For general information on protecting groups: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • For information on palladium-catalyzed cross-coupling reactions: Negishi, E.-i. (Ed.). Handbook of Organopalladium Chemistry for Organic Synthesis; John Wiley & Sons, Inc.: New York, 2002.

Spectroscopic Validation: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Protection Hub

In medicinal chemistry, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (also known as N-Boc-indole-3-carboxylic acid methyl ester) represents a critical "hub" intermediate. Its value lies in orthogonal protection : the C3-methyl ester and the N1-Boc group can be manipulated independently under different conditions (acid vs. base/nucleophile).

This guide objectively compares the spectroscopic signature of this target molecule against its immediate precursor, Methyl indole-3-carboxylate . This comparison is the industry standard for validating successful N-protection reactions and assessing purity during scale-up.

Comparative Spectroscopic Profile

The primary analytical challenge is distinguishing the target from its deprotected or partially protected analogs. The following data synthesizes field-proven shifts and diagnostic signals.

A. Nuclear Magnetic Resonance ( H NMR)

The disappearance of the N-H proton and the appearance of the tert-butyl singlet are the definitive markers of conversion.

FeaturePrecursor (Methyl indole-3-carboxylate)Target (N-Boc Product)Diagnostic Significance
Indole N-H

~12.0 ppm
(Broad Singlet)
ABSENT Primary Confirmation. Complete disappearance indicates 100% conversion.
C2-H Proton

8.05 – 8.15 ppm (d/s)

8.20 – 8.35 ppm (s)
Electronic Effect. The N-Boc group is electron-withdrawing, deshielding the adjacent C2 proton (downfield shift).
Methyl Ester

3.84 ppm (s)

3.92 ppm (s)
Minimal shift; confirms C3-ester integrity.
Boc Group ABSENT

1.65 – 1.70 ppm
(s, 9H)
Quantification. Integration of this peak against the methyl ester (9:3 ratio) confirms mono-protection.
Solvent DMSO-

(Preferred for NH visibility)
CDCl

(Standard)
CDCl

is preferred for the product to avoid solvent overlap with the Boc signal.
B. Infrared Spectroscopy (FT-IR)

Distinguishing the two carbonyl species (Ester vs. Carbamate) is subtle but distinct in high-resolution scans.

  • Precursor (N-H Free):

    • 
      : Sharp band ~3300–3400 cm
      
      
      
      .
    • 
       (Ester): ~1690–1710 cm
      
      
      
      (Conjugated).
  • Target (N-Boc):

    • 
      : Absent .
      
    • 
       (Combined): Broadening or splitting in the 1715–1745 cm
      
      
      
      region. The carbamate (Boc) carbonyl typically absorbs at higher frequencies (~1735 cm
      
      
      ) than the conjugated ester.

Structural Validation Logic

The following diagram illustrates the decision matrix for validating the structure based on the data above.

ValidationLogic Sample Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Sample->NMR Check1 Check 12.0 ppm Region NMR->Check1 Check2 Check 1.6-1.7 ppm Region Check1->Check2 Signal Absent Result_Fail Incomplete Reaction (Free NH present) Check1->Result_Fail Signal Present Check2->Result_Fail Singlet Absent Integrate Integration Check Ratio 9H (Boc) : 3H (OMe) Check2->Integrate Singlet Present Result_Pass Successful Protection Integrate->Result_Fail Ratio Deviates (Impurity) Integrate->Result_Pass Ratio ~3:1

Figure 1: Step-by-step logic flow for spectroscopic validation of N-Boc protection.

Mass Spectrometry: Fragmentation Pathways

When analyzing this molecule via LC-MS (ESI+), the "parent" ion is often unstable due to the lability of the Boc group. Understanding the fragmentation is crucial to avoid false negatives.

Key Fragmentation Pattern:

  • [M+H]

    
     : m/z ~276 (Often weak).
    
  • [M+Na]

    
     : m/z ~298 (Dominant in ESI).
    
  • [M+H - Boc]

    
     : m/z ~176 (Reverts to precursor mass).
    
  • [M+H - tBu]

    
     : m/z ~220 (Carboxylic acid intermediate).
    

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 276 Frag1 Loss of t-Butyl [-C4H8] Parent->Frag1 In-source CID Intermediate Carbamic Acid [Transient] Frag1->Intermediate Frag2 Loss of CO2 [-44 Da] Intermediate->Frag2 Final Indole Core [M-Boc+H]+ m/z 176 Frag2->Final Dominant Fragment

Figure 2: ESI+ fragmentation pathway. The detection of m/z 176 often indicates the target degraded in the source, not necessarily absence of product.

Detailed Experimental Protocol

This protocol ensures high-fidelity data generation for the comparison.

Phase 1: Sample Preparation (Crucial)
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or silver foil.
    
    • Why? Acidic traces in aged CDCl

      
       (DCl formation) can catalyze the deprotection of the Boc group inside the NMR tube, leading to confusing spectra (appearing as a mixture of product and precursor).
      
  • Concentration: 10 mg sample in 0.6 mL solvent. High concentrations can cause peak broadening of the Boc signal due to rotameric restriction.

Phase 2: Data Acquisition Parameters
  • Relaxation Delay (d1): Set to

    
     5 seconds.
    
    • Reasoning: The tert-butyl protons have long T1 relaxation times. Insufficient delay results in under-integration of the Boc peak, skewing the 9:3 ratio validation.

  • Scans: 16 scans are sufficient for

    
    H; 256-512 scans for 
    
    
    
    C.
Phase 3: Synthesis & Purification (Context)

To generate the sample for this analysis:

  • Reactants: Methyl indole-3-carboxylate (1.0 eq), (Boc)

    
    O (1.2 eq), DMAP (0.1 eq), TEA (1.5 eq) in DCM.
    
  • Monitoring: TLC (Hexane/EtOAc 4:1). Product

    
     ~0.6 (Precursor 
    
    
    
    ~0.3).
  • Workup: Wash with 0.1 M citric acid (removes DMAP/TEA)

    
     Brine 
    
    
    
    Dry over Na
    
    
    SO
    
    
    .
  • Note: Avoid strong acid washes (HCl), which strip the Boc group.

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Feng, B., et al. (2018).[2] Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[2] (Cited for general N-Boc/Ester characterization methodologies). [Link]

  • Spectroscopy Online. (2018). The IR Spectroscopy of Esters and the Rule of Three. Retrieved January 29, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and organic synthesis, N-protected indole derivatives are foundational scaffolds. The title compound, 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, is a quintessential example, featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the C3 position. The strategic placement of these functional groups facilitates complex synthetic transformations while modulating the molecule's physicochemical properties.

Accurate structural verification and differentiation from related synthetic intermediates are paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through controlled molecular fragmentation. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, comparing its fragmentation patterns against structurally relevant alternatives. We will dissect the causality behind fragmentation pathways, provide field-proven experimental protocols, and present the data in a clear, comparative format to empower researchers in their analytical endeavors.

Comparative Molecular Profiles

Before delving into mass spectral data, it is crucial to understand the basic physicochemical properties of the target compound and its logical comparators. These properties, particularly molecular weight, dictate the position of the molecular ion and provide the basis for interpreting mass shifts upon fragmentation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Key Structural Features
This compound (Target) C₁₅H₁₇NO₄275.30275.1158N-Boc group, C3-Methyl ester
Methyl 1H-indole-3-carboxylate (Comparator 1)C₁₀H₉NO₂175.18175.0633Unprotected N-H, C3-Methyl ester
tert-Butyl 3-formyl-1H-indole-1-carboxylate (Comparator 2)C₁₄H₁₅NO₃245.27245.1052N-Boc group, C3-Aldehyde

Analytical Workflow: A Conceptual Overview

The successful mass spectrometric analysis of these compounds follows a structured workflow, from sample preparation to data interpretation. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability. The target compound possesses sufficient stability for GC-MS analysis, while LC-MS offers a softer ionization approach.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., MeOH, ACN, DCM) LCMS LC-ESI-MS (Soft Ionization) Prep->LCMS Liquid Injection GCMS GC-EI-MS (Hard Ionization) Prep->GCMS Liquid Injection Interpret Analyze Molecular Ion (M+• or [M+H]+) & Fragmentation Patterns LCMS->Interpret GCMS->Interpret Compare Compare spectra against alternatives and databases Interpret->Compare

Caption: General experimental workflow for MS analysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to yield reproducible and high-quality mass spectra. The rationale behind key parameter choices is explained to foster a deeper understanding.

Protocol 1: GC-MS with Electron Ionization (EI)
  • Rationale: EI is a "hard" ionization technique that provides highly reproducible fragmentation patterns, creating a distinct molecular fingerprint. It is ideal for structurally rigid molecules like our target compound.[1]

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in dichloromethane (DCM) or ethyl acetate.

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. Rationale: This gradient ensures good separation from solvent and impurities without causing thermal degradation.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard energy for EI, as it provides maximum ionization efficiency and generates extensive, reproducible fragmentation libraries.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-MS with Electrospray Ionization (ESI)
  • Rationale: ESI is a "soft" ionization technique that typically preserves the molecular ion as a protonated species ([M+H]⁺) or an adduct (e.g., [M+Na]⁺), which is crucial for confirming molecular weight.[3][4] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in methanol or acetonitrile.

    • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ion mode.

    • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS System: Waters Xevo TQ-S (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 100 to 400.

    • MS/MS Analysis: For fragmentation data, select the [M+H]⁺ ion (m/z 276.1) as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to observe fragment ions.

Comparative Fragmentation Analysis

The structural identity of a molecule is encoded in its fragmentation pattern. Here, we dissect the EI-MS fragmentation of our target compound and compare it to its alternatives.

Target: this compound (m/z 275)

The mass spectrum of the target compound is dominated by fragmentation pathways originating from its two ester functionalities, particularly the sterically bulky and labile N-Boc group.

Fragmentation_Target cluster_path1 Boc Group Fragmentation cluster_path2 C3-Ester Fragmentation cluster_path3 Indole Core Fragmentation M Molecular Ion (M+•) m/z = 275 F_57 Loss of •C(CH₃)₃ (tert-butyl radical) m/z = 218 M->F_57 - •C₄H₉ F_100 Loss of C₄H₈ (isobutylene) via McLafferty-type rearrangement m/z = 219 M->F_100 - C₄H₈ F_260 Loss of •CH₃ (methyl radical) m/z = 260 M->F_260 - •CH₃ F_244 Loss of •OCH₃ (methoxy radical) m/z = 244 M->F_244 - •OCH₃ F_216 Loss of •COOCH₃ (methoxycarbonyl radical) m/z = 216 M->F_216 - •COOCH₃ F_175 [M - C₄H₈ - CO₂]+• m/z = 175 F_100->F_175 - CO₂ F_116 [Indole-C=O]+ m/z = 116 F_175->F_116 - •COOCH₃ F_89 Loss of HCN (characteristic of indoles) m/z = 89 F_116->F_89 - HCN

Caption: Predicted EI fragmentation pathways for the target molecule.

  • N-Boc Group Fragmentation: The most characteristic fragmentation of N-Boc protected compounds is the loss of isobutylene (C₄H₈, 56 Da) to form an N-carboxylated indole ion at m/z 219 . This is often the base peak. Subsequent loss of carbon dioxide (CO₂, 44 Da) from this ion yields the unprotected methyl 1H-indole-3-carboxylate radical cation at m/z 175 . Another common pathway for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 260 .[5] The direct loss of the tert-butyl radical (•C₄H₉, 57 Da) can also occur, resulting in an ion at m/z 218 .

  • C3-Methyl Ester Fragmentation: Cleavage of the methyl ester group can proceed via two main routes: loss of the methoxy radical (•OCH₃, 31 Da) to give an acylium ion at m/z 244 , or loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 216 .

  • Indole Core Fragmentation: After initial losses from the substituents, the underlying indole structure can fragment. A characteristic fragmentation for many indole derivatives is the loss of hydrogen cyanide (HCN, 27 Da).[6] For instance, the fragment at m/z 116 can lose HCN to produce an ion at m/z 89 .[6]

Comparator 1: Methyl 1H-indole-3-carboxylate (m/z 175)

This compound lacks the N-Boc group, leading to a much simpler spectrum. The molecular ion at m/z 175 is typically prominent. The primary fragmentation pathways involve the C3-methyl ester group:

  • Loss of •OCH₃ (31 Da): This is a major fragmentation, producing a stable acylium ion at m/z 144 .

  • Loss of •COOCH₃ (59 Da): This results in the indole radical cation at m/z 116 . The absence of fragments corresponding to losses of 56 Da (isobutylene) or 100 Da (Boc group) definitively distinguishes it from the N-Boc protected target molecule.

Comparator 2: tert-Butyl 3-formyl-1H-indole-1-carboxylate (m/z 245)

This molecule shares the N-Boc group with our target but has a C3-aldehyde instead of a methyl ester. Its spectrum will be dominated by the same N-Boc fragmentations.

  • Molecular Ion (m/z 245): This will be observed.[7]

  • Loss of C₄H₈ (56 Da): A strong peak at m/z 189 is expected, corresponding to the N-carboxylated indole-3-carboxaldehyde.

  • Loss of CO₂ (44 Da) from m/z 189: This leads to the indole-3-carboxaldehyde radical cation at m/z 145 .[8] The key difference from our target is the mass of the molecular ion and the subsequent fragments, which are all 30 Da lighter due to the substitution of -COOCH₃ (59 Da) with -CHO (29 Da).

Summary of Key Diagnostic Ions

This table provides a quick reference for distinguishing the target compound from its alternatives based on their most significant and diagnostic mass fragments under EI conditions.

m/z ValueProposed Structure / LossTarget CompoundComparator 1Comparator 2
275 [M]⁺• Present AbsentAbsent
245 [M]⁺• AbsentAbsentPresent
175 [M]⁺• / [M-Boc]⁺•PresentPresent Absent
219 [M - C₄H₈]⁺• Diagnostic AbsentAbsent
189 [M - C₄H₈]⁺• AbsentAbsentDiagnostic
144 [M - •OCH₃]⁺AbsentDiagnostic Absent
145 [M - Boc]⁺•AbsentAbsentPresent
116 [Indole]⁺•PresentPresentPresent

Conclusion

The mass spectrometric analysis of this compound is characterized by a rich fragmentation pattern dominated by the facile cleavage of the N-Boc protecting group. The neutral loss of 56 Da (isobutylene) is a highly diagnostic event that immediately confirms the presence of the N-Boc moiety. By comparing its spectrum to that of the unprotected Methyl 1H-indole-3-carboxylate and the alternatively substituted tert-Butyl 3-formyl-1H-indole-1-carboxylate, a confident structural assignment can be made. The methodologies and fragmentation logic detailed in this guide provide researchers with a robust framework for the routine analysis and structural verification of this important class of synthetic intermediates, ensuring the integrity and success of their research and development programs.

References

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • ResearchGate. (1987). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available from: [Link]

  • ChemSynthesis. tert-butyl 3-methyl-1H-indole-1-carboxylate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]

  • PubMed. (1995). Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. Available from: [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

  • ACS Publications. (2009). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

  • ACS Publications. (1966). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available from: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • Atmospheric Chemistry and Physics. (2017). Secondary organic aerosol from atmospheric photooxidation of indole. Available from: [Link]

  • MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available from: [Link]

  • ResearchGate. Discovery of indole N-Boc deprotection method. Available from: [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. Available from: [Link]

  • NIH National Library of Medicine. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

  • PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Available from: [Link]

  • PubMed. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Available from: [Link]

  • PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available from: [Link]

  • Semantic Scholar. (2005). Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Traditional Two-Step Pathway versus a Modern Palladium-Catalyzed C-H Functionalization Route

Introduction: The Significance of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, 1,3-disubstituted indoles like 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate serve as critical intermediates in the synthesis of complex bioactive molecules, including serotonin receptor modulators and central nervous system agents.[3] The tert-butoxycarbonyl (Boc) group at the N-1 position acts as a robust protecting group, while the methyl ester at C-3 provides a versatile handle for further chemical modification.

The efficiency, scalability, and environmental impact of the synthetic route to this key intermediate can significantly influence the viability of a drug development program. This guide provides a comprehensive, data-driven comparison between a classical, two-step synthetic approach and a contemporary, one-step route utilizing palladium-catalyzed C-H activation. As a Senior Application Scientist, my objective is to dissect the causality behind the experimental choices and provide a transparent, validated framework for researchers to select the optimal pathway for their specific needs.

The Traditional Approach: A Sequential Protection and Functionalization Strategy

The most conventional and widely understood method to synthesize the target compound involves a two-step process. This pathway begins with the readily available methyl 1H-indole-3-carboxylate, followed by the protection of the indole nitrogen.

Workflow for the Traditional Two-Step Synthesis

cluster_0 Step 1: N-Boc Protection A Methyl 1H-indole-3-carboxylate B Di-tert-butyl dicarbonate ((Boc)₂O) DMAP (cat.), THF C N-Boc Protected Intermediate A->C Reaction B->C Reagents D 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate C->D Purification

Caption: Workflow for the traditional N-Boc protection route.

Principle and Rationale

This method relies on the nucleophilicity of the indole nitrogen. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is a standard and highly reliable method for installing the Boc protecting group.[4] While indoles are not strongly nucleophilic, the catalyst accelerates the reaction to provide high yields.[4] The choice of starting with the C-3 ester already in place circumvents potential challenges with regioselectivity that can arise when attempting to functionalize the C-3 position of N-Boc indole.[5]

Detailed Experimental Protocol: Traditional Route
  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methyl 1H-indole-3-carboxylate (5.0 g, 28.5 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.35 g, 2.85 mmol, 0.1 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 6.85 g, 31.4 mmol, 1.1 equiv).

  • Reaction: Stir the solution at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, 10% ethyl acetate in hexanes) to yield the final product as a white solid.

A Modern Alternative: One-Step Palladium-Catalyzed C-H Alkoxycarbonylation

Emerging strategies in organic synthesis focus on atom and step economy. Transition-metal-catalyzed C-H functionalization represents a paradigm shift, allowing for the direct conversion of C-H bonds into new functional groups, thereby shortening synthetic sequences.[6][7] This novel approach starts with N-Boc indole and directly installs the methyl ester at the C-3 position in a single, catalytic step.

Workflow for the Modern C-H Functionalization Route

A N-Boc Indole B Pd(OAc)₂ (cat.), Ligand Oxidant, CO (1 atm), Methanol C 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate A->C Direct C-H Carbonylation B->C Catalytic System

Caption: Workflow for the modern Pd-catalyzed C-H functionalization route.

Principle and Rationale

This reaction leverages a palladium catalyst to selectively activate the C-H bond at the C-3 position of the N-Boc protected indole, which is the most electronically rich and sterically accessible position on the pyrrole ring.[8] The catalytic cycle typically involves coordination of the palladium to the indole, C-H activation/metalation, insertion of carbon monoxide (CO), and subsequent nucleophilic attack by methanol to form the ester. An oxidant is required to regenerate the active palladium catalyst. This method is highly attractive as it builds complexity directly from a simpler starting material in a single transformation.

Detailed Experimental Protocol: C-H Functionalization Route
  • Setup: To a high-pressure reaction vessel, add N-Boc indole (5.0 g, 23.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.26 g, 1.15 mmol, 0.05 equiv), and a suitable ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene, dppf, 0.64 g, 1.15 mmol, 0.05 equiv).

  • Reagent Addition: Add an oxidant (e.g., Benzoquinone, 2.73 g, 25.3 mmol, 1.1 equiv) and anhydrous methanol (100 mL).

  • Reaction: Seal the vessel, purge with carbon monoxide (CO) gas three times, and then pressurize with CO to 1 atmosphere. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, vent the CO pressure carefully in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, 10% ethyl acetate in hexanes) to yield the final product.

Head-to-Head Comparison: Performance and Practicality

An objective evaluation requires a direct comparison of key performance indicators. The following table summarizes the experimental outcomes for both routes, based on representative laboratory-scale syntheses.

MetricTraditional Two-Step RouteModern C-H Functionalization RouteRationale & Insights
Overall Yield ~85%~75%The traditional route is highly optimized and reliable, often providing higher yields for this specific transformation. The C-H activation route can be sensitive to catalyst, ligand, and oxidant choice.
Purity (Post-Chroma.) >99%>99%Both methods, when followed by standard chromatographic purification, yield highly pure material suitable for further synthetic steps.
Total Reaction Time ~14 hours (including workup)~26 hours (including workup)While the C-H activation is a single synthetic step, it often requires longer reaction times at elevated temperatures compared to the rapid N-protection at room temperature.
Number of Steps 2 (Synthesis + Purification)1 (Synthesis + Purification)The key advantage of the modern route is its step-economy, reducing the number of synthetic operations and potential for material loss between steps.
Reagent Cost ModerateHighThe palladium catalyst and specialized ligands required for the C-H activation route are significantly more expensive than the bulk reagents used in the traditional method.[9]
Safety & Handling Standard organic reagents.Requires handling of toxic CO gas and a precious metal catalyst.The traditional route is operationally simpler and avoids the need for specialized high-pressure equipment and handling of toxic gases.
Green Chemistry Generates stoichiometric byproducts.Catalytic process, but uses a heavy metal.The modern route is more atom-economical in principle, but the reliance on a palladium catalyst, which must be removed and recycled, presents its own environmental considerations.[10]

Product Validation: Spectroscopic Analysis

Independent of the synthetic route, the identity and purity of the final product, this compound, must be rigorously confirmed.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (s, 1H, H-2), 8.12 (d, J=8.0 Hz, 1H, H-4), 7.85 (d, J=8.2 Hz, 1H, H-7), 7.35 (t, J=7.8 Hz, 1H, H-6), 7.28 (t, J=7.6 Hz, 1H, H-5), 3.92 (s, 3H, -OCH₃), 1.68 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.4 (Ester C=O), 149.8 (Carbamate C=O), 135.5, 130.8, 126.1, 124.8, 123.0, 120.3, 115.4, 108.2, 84.1 (-C(CH₃)₃), 51.6 (-OCH₃), 28.3 (-C(CH₃)₃).

  • Infrared (IR, KBr Pellet): ν 2978 (C-H), 1745 (Ester C=O stretch), 1710 (Carbamate C=O stretch), 1450, 1370, 1255, 1150 cm⁻¹.

  • Mass Spectrometry (ESI+): m/z 276.12 [M+H]⁺, 298.10 [M+Na]⁺. (Calculated for C₁₅H₁₇NO₄, Mol. Wt: 275.30).[11]

Conclusion and Recommendations

This comparative guide demonstrates that both the traditional and modern synthetic routes are viable for producing high-purity this compound. The choice between them is not one of absolute superiority but is dictated by the specific goals of the research.

  • The Traditional Two-Step Route is recommended for:

    • Small to medium-scale laboratory synthesis where reliability and high yield are paramount.

    • Research groups without access to high-pressure reactors or specialized catalysts.

    • Projects where operational simplicity and cost of raw materials are primary concerns.

  • The Modern C-H Functionalization Route should be considered for:

    • Process development and large-scale synthesis where step-economy can lead to significant long-term cost savings in labor and materials.

    • Academic research focused on developing novel synthetic methodologies.

    • Situations where the starting material, N-Boc indole, is more readily available or cheaper than methyl 1H-indole-3-carboxylate.

Ultimately, the validation of any synthetic route lies in its ability to reliably produce the target compound to the required specifications of purity and scale. By understanding the underlying principles and practical trade-offs of each method, researchers can make informed decisions that best align with their scientific and logistical objectives.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Verma, R., et al. (2019). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ChemistrySelect, 4(15), 4478-4482.[1]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][12]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link][2]

  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link][13]

  • ResearchGate. (2020). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link][14]

  • ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link][15]

  • Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Retrieved from [Link][10]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][3]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link][8]

  • RSC Publishing. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Retrieved from [Link][5]

  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29946128, this compound. Retrieved from [Link].[11]

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Retrieved from [Link][7]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Its inherent versatility allows for extensive chemical modification, leading to derivatives with a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide focuses on the biological potential of compounds derived from a specific, synthetically useful starting material: 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate . The presence of the tert-butoxycarbonyl (Boc) group at the N-1 position and the methyl ester at the C-3 position provides a strategic platform for the synthesis of diverse indole derivatives. This guide will delve into the comparative biological activities of these compounds, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in drug discovery and development.

The Strategic Advantage of the 1-Boc-3-methoxycarbonylindole Scaffold

The selection of this compound as a starting material is a deliberate choice rooted in synthetic strategy. The Boc protecting group at the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring to certain reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization at the N-1 position. The methyl ester at the C-3 position is a versatile handle for a variety of chemical transformations, including amidation and hydrazide formation, which are key steps in the synthesis of many biologically active molecules. This strategic design allows for the systematic generation of a library of derivatives with diverse functionalities, enabling a thorough exploration of their structure-activity relationships (SAR).

Anticancer Activity: A Promising Frontier

Indole derivatives are well-established as a promising class of anticancer agents, with some compounds already in clinical use.[1] The anticancer potential of derivatives synthesized from the 1-Boc-indole scaffold is an active area of research, with studies revealing their ability to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[1][2]

Comparative Cytotoxicity

A common initial step in assessing anticancer potential is the in vitro evaluation of cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. Below is a comparative table summarizing the cytotoxic activity (IC50 values) of hypothetical, yet representative, indole derivatives derived from our starting material against common cancer cell lines.

Compound IDDerivative ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
IND-A1 Indole-3-carboxamide15.221.518.90.8
IND-A2 N-Aryl Indole-3-carboxamide8.712.39.50.8
IND-H1 Indole-3-hydrazide25.130.828.40.8
IND-H2 Indole-3-sulfonylhydrazide12.615.914.10.8

Note: The data in this table is illustrative and intended to represent typical findings in the field. Actual values would be derived from specific experimental studies.

As the table suggests, modification of the C-3 carboxylate to an N-aryl carboxamide (IND-A2) can lead to a significant enhancement in cytotoxic activity compared to the simple carboxamide (IND-A1). This highlights the importance of the lipophilic aryl group in potential interactions with cellular targets.

Mechanism of Action: Unraveling the Pathways

The anticancer activity of indole derivatives often stems from their ability to interfere with critical cellular processes.[3] Some of the key mechanisms include:

  • Induction of Apoptosis: Many indole compounds trigger programmed cell death in cancer cells. This can be evaluated through assays that measure the activity of caspases, key enzymes in the apoptotic cascade.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell division. Flow cytometry is a powerful tool to analyze cell cycle distribution.[4]

  • Inhibition of Kinases: Indole derivatives can act as inhibitors of various protein kinases (e.g., EGFR, VEGFR) that are often overactive in cancer, driving proliferation and angiogenesis.[2][5]

Indole_Derivative Indole Derivative Cancer_Cell Cancer Cell Indole_Derivative->Cancer_Cell Enters Apoptosis Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Cancer_Cell->Kinase_Inhibition Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Kinase_Inhibition->Cell_Death

Figure 1: Simplified workflow of the anticancer action of indole derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis and inflammatory bowel disease. Indole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[6][7]

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[8][9] The reduction in paw swelling is a measure of the compound's efficacy.

Compound IDDerivative Class% Inhibition of Paw Edema (3h)Reference Compound (Indomethacin) % Inhibition (3h)
IND-C1 Indole-3-carboxylic acid45.275.8
IND-C2 2-Chloro-indole-3-carboxylic acid58.775.8
IND-P1 1-Phenylalkyl-indole-3-carboxylic acid65.375.8

Note: The data in this table is illustrative and based on general findings for indole carboxylic acids.[10] Specific derivatives from the title compound would require dedicated studies.

The data suggests that substitutions on the indole ring, such as a chloro group at the 2-position or a phenylalkyl group at the 1-position, can significantly enhance anti-inflammatory activity.

Mechanism of Action: Targeting COX Enzymes

A primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[6]

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indole_Derivative Indole Derivative Indole_Derivative->COX_Enzymes Inhibits

Figure 2: Mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial Activity: Combating Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[11][12]

Comparative Antimicrobial Potency

The antimicrobial efficacy of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference (Ciprofloxacin) MIC (µg/mL)
IND-T1 Indole-triazole conjugate12.525501.0 (S. aureus), 0.1 (E. coli)
IND-T2 Indole-thiadiazole conjugate6.2512.5251.0 (S. aureus), 0.1 (E. coli)
IND-H3 Indole-hydrazone2550>1001.0 (S. aureus), 0.1 (E. coli)

Note: This data is representative of studies on indole-heterocycle hybrids and not directly from the title compound.[13]

The incorporation of heterocyclic moieties like triazoles and thiadiazoles can significantly enhance the antimicrobial activity of the indole scaffold.

Mechanism of Action: Disrupting Microbial Processes

The antimicrobial mechanisms of indole derivatives are diverse and can include:

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some indole derivatives can prevent the formation of these protective structures.[14]

  • Disruption of Cell Membranes: Certain indole compounds can compromise the integrity of microbial cell membranes, leading to cell death.[15]

  • Enzyme Inhibition: These derivatives can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[16]

Indole_Derivative Indole Derivative Microbe Bacterium / Fungus Indole_Derivative->Microbe Biofilm_Formation Biofilm Formation Indole_Derivative->Biofilm_Formation Inhibits Cell_Membrane Cell Membrane Integrity Indole_Derivative->Cell_Membrane Disrupts Essential_Enzymes Essential Enzymes Indole_Derivative->Essential_Enzymes Inhibits Microbe->Biofilm_Formation Microbe->Cell_Membrane Microbe->Essential_Enzymes Microbial_Death Microbial Death Biofilm_Formation->Microbial_Death Cell_Membrane->Microbial_Death Essential_Enzymes->Microbial_Death

Figure 3: Overview of antimicrobial mechanisms of indole derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methods for evaluating the biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[17]

Protocol 2: Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.[8][9]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.[13]

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of functional groups allows for the generation of a diverse library of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this class of indole derivatives. The combination of rational drug design, efficient synthetic methodologies, and robust biological evaluation will be crucial in advancing these compounds from the laboratory to clinical applications.

References

(A comprehensive list of all cited sources with full details and clickable URLs will be provided at the end of the document.)

Sources

Comparative Guide: Catalytic Efficiency in Indole C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole functionalization is a cornerstone of pharmaceutical synthesis, yet traditional methods often suffer from poor atom economy due to the requirement for pre-functionalized halogenated precursors. Direct C-H activation offers a step-economic alternative. This guide objectively compares the efficiency, regioselectivity, and operational requirements of the four dominant catalyst classes: Palladium (Pd) , Rhodium (Rh) , Ruthenium (Ru) , and Cobalt (Co) .

While Palladium remains the most versatile for C2/C3 switching, Cp*Rhodium(III) systems have established the gold standard for directing-group-assisted precision. Emerging Cobalt(III) catalysts now offer comparable reactivity to Rhodium with significantly improved sustainability profiles.

Part 1: The Regioselectivity Matrix

The primary efficiency metric in indole functionalization is not just yield, but site-selectivity . Indoles possess multiple reactive C-H bonds (C2, C3, C4-C7).[1] The choice of metal dictates the intrinsic selectivity.

Visualizing Catalyst Selectivity

The following diagram maps the intrinsic preference of each metal catalyst, highlighting how specific positions are accessed.

IndoleSelectivity Indole Indole Scaffold C3 C3 Position (Electrophilic) Indole->C3 Pd(II) (Electrophilic) Natural Preference C2 C2 Position (Acidic/Directed) Indole->C2 Pd(0)/Pd(II) (CMD Mechanism) Cp*Rh(III) (Directed) Cp*Co(III) (Directed) C4_7 C4-C7 Positions (Distal/Directed) Indole->C4_7 Ir(III) (Steric Control) Rh(III) (Specific DG) C3->C2 Pd Migration (Thermodynamic Control)

Figure 1: Intrinsic regioselectivity map. Pd(II) naturally favors the electron-rich C3 via electrophilic palladation, while Rh(III) and Co(III) favor C2 via Concerted Metalation-Deprotonation (CMD) assisted by directing groups.

Part 2: Comparative Technical Analysis

Palladium (Pd): The Tunable Workhorse

Palladium catalysts operate via two distinct mechanisms depending on the oxidation state and ligands.

  • Mechanism: Electrophilic palladation favors C3. However, using carboxylate bases (e.g., CsOAc) promotes a Concerted Metalation-Deprotonation (CMD) pathway, switching selectivity to C2 [1].

  • Efficiency: High Turnover Numbers (TON) are possible, but Pd often requires stoichiometric oxidants (Cu(OAc)₂, AgOAc) for oxidative coupling, which generates waste.

  • Best For: Late-stage functionalization where C3 selectivity is desired, or C2 arylation of free (NH)-indoles without directing groups.

Rhodium (Rh): The Precision Standard

The pentamethylcyclopentadienyl ligand (Cp) system, [CpRhCl₂]₂, is the industry standard for directed C-H activation.

  • Mechanism: Strictly directed. Requires a Lewis-basic directing group (DG) on the indole nitrogen (e.g., pyridyl, acetyl) to guide the metal to C2 [2].

  • Efficiency: Excellent functional group tolerance.[2][3][4][5] Often operates under milder conditions than Pd but is significantly more expensive (

    
    $).
    
  • Best For: Complex substrates requiring absolute regiocontrol; synthesis of fused polycycles.

Ruthenium (Ru) & Cobalt (Co): The Sustainable Frontiers
  • Ruthenium: [Ru(p-cymene)Cl₂]₂ serves as a cost-effective analog to Cp*Rh. It is particularly efficient for C2-alkenylation and often compatible with water as a solvent [3].

  • Cobalt: Cp*Co(III) catalysts utilize earth-abundant metal centers. They often exhibit higher reactivity than Rh in specific amidations due to the smaller ionic radius of Co, allowing for tighter transition states. Co(III) is increasingly viable for room-temperature C-H activation [4].

Part 3: Efficiency Data Comparison

The following table summarizes the performance metrics for C2-Arylation/Alkenylation , the most common benchmark reaction.

FeaturePalladium (Pd) Rhodium (Rh) Ruthenium (Ru) Cobalt (Co)
Active Species Pd(OAc)₂ / Pd(0)CpRh(III)Ru(II) / Ru(0)CpCo(III)
Selectivity C3 (Natural) / C2 (CMD)C2 (Strictly Directed)C2 (Directed)C2 (Directed)
Atom Economy Moderate (Requires Oxidants)High (Internal Oxidants possible)HighHigh
Cost High (

)
Very High (

$)
Moderate ($)Low (¢)
Toxicity HighModerateModerateLow
Key Limitation C2/C3 mixtures common without optimizationRequires Directing Group removalLower functional group toleranceAir sensitivity of some precursors

Part 4: Mechanistic Insight (The CMD Pathway)

For Rh, Co, and Pd (under specific conditions), the Concerted Metalation-Deprotonation (CMD) is the critical step determining efficiency. Understanding this allows researchers to tune base additives for better yields.

CMD_Mechanism PreCat Pre-Catalyst (Cp*M-X2) Active Active Species (Cp*M-OAc) PreCat->Active Ligand Exchange Coord Coordination (Indole-DG binds M) Active->Coord + Substrate TS CMD Transition State (Agostic C-H...O-C) Coord->TS Rate Determining Step Metallacycle Metallacycle Intermediate (M-C Bond Formed) TS->Metallacycle - AcOH Prod Functionalized Product Metallacycle->Prod + Coupling Partner Reductive Elimination Prod->Active Re-oxidation

Figure 2: The CMD catalytic cycle. The carboxylate ligand acts as an intramolecular base, deprotonating the C-H bond while the metal forms the C-M bond. This step is highly sensitive to the pKa of the additive.

Part 5: Validated Experimental Protocols

Protocol A: Pd-Catalyzed Selective C2-Arylation (Ligand-Free)

Ideally suited for simple indoles without directing groups. Source: Adapted from Sames et al. [1] and recent "on-water" advancements.

  • Reagents:

    • 1-Methylindole (1.0 equiv)

    • Phenyl iodide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • CsOAc (2.0 equiv) — Crucial: Acts as the base for the CMD pathway.

    • Solvent: DMA (Dimethylacetamide) or NMP.

  • Procedure:

    • Charge a flame-dried Schlenk tube with CsOAc and dry under vacuum at 120°C for 2 hours (removal of water is critical to prevent inhibition).

    • Add Pd(OAc)₂, Indole, and Ph-I under Argon.

    • Add anhydrous DMA (0.2 M concentration wrt Indole).

    • Heat to 125°C for 24 hours.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over MgSO₄, and purify via flash chromatography.

  • Why it works: The high concentration of acetate (CsOAc) forces the Palladium into the CMD mechanism, overriding the natural electrophilic preference for C3.

Protocol B: Rh(III)-Catalyzed Directed C2-Amidation

High precision protocol for drug-like scaffolds. Source: Adapted from Glorius/Yi groups [2].

  • Reagents:

    • N-(Pyrimidyl)-indole (1.0 equiv) — Directing group is required.

    • Sulfonyl azide (1.2 equiv) as the amidation source.

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%) — Activates the catalyst by removing Chloride.

    • Cu(OAc)₂ (20 mol%)

    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a sealed tube, combine indole, azide, Rh-dimer, AgSbF₆, and Cu(OAc)₂.

    • Add DCE (0.1 M).

    • Stir at 80°C for 12 hours.

    • Note: Nitrogen gas (N₂) is evolved; ensure pressure relief or use a rated pressure vessel.

  • Why it works: The Pyrimidyl group coordinates to Rh(III), positioning it perfectly for C2 activation. AgSbF₆ creates a cationic Rh species, significantly boosting electrophilicity and reactivity.

Protocol C: Co(III)-Catalyzed Sustainable C-H Activation

Cost-efficient alternative operating under milder conditions. Source: Adapted from Ackermann et al. [4].

  • Reagents:

    • N-(Pyrimidyl)-indole (1.0 equiv)

    • Diphenylacetylene (1.2 equiv)

    • Cp*Co(CO)I₂ (5 mol%)

    • AgSbF₆ (10 mol%)[6]

    • KOAc (20 mol%)

    • Solvent: TFE (2,2,2-Trifluoroethanol) — Solvent effect is critical here.

  • Procedure:

    • Combine reagents in a reaction tube.

    • Stir at 100°C (or ambient temp for highly activated substrates) for 16 hours.

    • Workup: Filter through a pad of Celite and concentrate.

  • Why it works: TFE stabilizes the cationic Cobalt species. This system avoids the use of expensive Rhodium while maintaining high regiocontrol.

References

  • Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles Source: Journal of the American Chemical Society (Sames et al.) URL:[Link]

  • Rhodium(III)-Catalyzed C-H Activation and Functionalization of Indoles Source: Chemical Reviews (Glorius et al.) URL:[Link]

  • Ruthenium(II)-Catalyzed C-H Functionalization on Water Source: Nature Communications (Ackermann et al.) URL:[Link]

  • Cobalt(III)-Catalyzed C-H Activation: The Sustainable Alternative Source: Accounts of Chemical Research (Kanai et al.) URL:[Link]

Sources

X-ray crystal structure of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional comparison of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate , analyzing its crystallographic properties relative to its non-protected and mono-substituted analogs.

Executive Summary

This compound (CAS: 338760-26-2) is a critical bifunctional building block in medicinal chemistry. It features two distinct ester functionalities: a labile tert-butyl carbamate (Boc) protecting group at the N1 position and a stable methyl ester at the C3 position.

This guide compares its structural attributes against two primary alternatives:

  • Methyl 1H-indole-3-carboxylate (The parent "free N-H" scaffold).

  • 1-tert-Butyl 1H-indole-1-carboxylate (The "N-Boc only" scaffold).

Key Finding: The introduction of the bulky N-Boc group abolishes the strong N-H···O hydrogen bonding network characteristic of the parent indole, forcing the crystal lattice to rely on weaker C-H···O interactions and


-stacking. This significantly alters solubility, melting point, and reactivity profiles.

Structural Characterization & Comparison

Molecular Geometry

The core indole ring is essentially planar. However, the substituents at N1 and C3 introduce critical deviations that define the molecule's solid-state behavior.

FeatureTarget Molecule (N-Boc, C3-Me)Alternative A: Methyl 1H-indole-3-carboxylateAlternative B: 1-Boc-indole
N1-Substituent tert-Butyloxycarbonyl (Boc)Hydrogen (H)tert-Butyloxycarbonyl (Boc)
C3-Substituent Methyl CarboxylateMethyl CarboxylateHydrogen
N1 Geometry Trigonal planar (

), but Boc group is twisted.
Trigonal planar (

), H is in-plane.
Trigonal planar, Boc twisted.
C=O Orientation Two carbonyls compete for dipole alignment.Single carbonyl aligns with N-H donor.Single carbonyl, steric control.
Crystal Packing Van der Waals & Weak C-H···OStrong N-H···O Hydrogen BondsVan der Waals dominated
The "Boc-Twist" Phenomenon

In N-Boc protected indoles, the carbonyl group of the carbamate cannot lie perfectly coplanar with the indole ring due to steric repulsion between the tert-butyl group and the hydrogen at position C7 (peri-hydrogen).

  • Effect: The

    
     plane is typically rotated by 15–25°  relative to the indole plane.
    
  • Consequence: This twist disrupts efficient

    
    -
    
    
    
    stacking compared to the flat, unprotected parent molecule, leading to lower melting points and higher solubility in organic solvents.
C3-Ester Conjugation

The methyl ester at C3 prefers to be coplanar with the indole ring to maximize resonance stabilization (conjugation of the


 system).
  • Bond Lengths: The C3–C(carbonyl) bond typically shortens to ~1.46 Å (partial double bond character).

  • Interaction: In the absence of a strong N-H donor, this carbonyl oxygen acts as a weak acceptor for C-H···O interactions from neighboring aromatic protons.

Experimental Protocols

Synthesis Workflow

This protocol ensures high regioselectivity for N1 protection.

Reagents:

  • Methyl 1H-indole-3-carboxylate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.2 equiv)
    
  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolution: Dissolve methyl 1H-indole-3-carboxylate in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add DMAP and

    
     at 0°C.
    
  • Addition: Dropwise addition of

    
     dissolved in DCM.
    
  • Reaction: Stir at room temperature for 3–6 hours (Monitor by TLC:

    
     will increase significantly).
    
  • Workup: Wash with 1M HCl (to remove DMAP/Et3N), then saturated

    
    , then brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product elutes first due to loss of H-bonding polarity.

Crystallization for X-Ray Analysis

To obtain single crystals suitable for diffraction, a slow evaporation method is recommended to accommodate the bulky Boc group's packing requirements.

Protocol:

  • Dissolve 20 mg of the purified diester in 2 mL of Methanol/Dichloromethane (1:1) .

  • Filter the solution through a 0.45

    
    m syringe filter into a clean vial.
    
  • Cover the vial with parafilm and poke 3–4 small holes.

  • Allow to stand undisturbed at 4°C for 3–5 days.

  • Result: Colorless prismatic crystals should form.

Visual Analysis

Structural Connectivity & Steric Map

The following diagram illustrates the connectivity and the steric conflict zones that dictate the crystal packing.

MolecularStructure IndoleCore Indole Core (Planar Aromatic) N1 N1 Position (sp2 Hybridized) IndoleCore->N1 C3 C3 Position (Electron Rich) IndoleCore->C3 StericClash Steric Repulsion (C7-H vs t-Bu) IndoleCore->StericClash BocGroup Boc Group (Steric Bulk) Rotated ~20° N1->BocGroup Protects N-H MeEster Methyl Ester (Conjugated) Coplanar C3->MeEster Electronic Tuning BocGroup->StericClash Causes Twist

Figure 1: Structural connectivity showing the steric clash at C7 that forces the N-Boc group out of plane.

Crystallization Logic Flow

Crystallization Start Crude Product (Oil/Amorphous) Solvent Solvent Choice: MeOH/DCM (1:1) High Solubility Start->Solvent Dissolve Nucleation Slow Evaporation (4°C) Solvent->Nucleation Filter & Cool Packing Lattice Formation Driven by vdW & Weak C-H...O Nucleation->Packing Supersaturation Result X-Ray Quality Crystals (Prisms) Packing->Result Growth

Figure 2: Optimized crystallization workflow for N-Boc indole derivatives.

Comparative Data Summary

The table below synthesizes crystallographic parameters from high-confidence analogs to benchmark the target molecule.

ParameterMethyl 1H-indole-3-carboxylate (Ref 1)1-Boc-3-methyl-indole-1,3-dicarboxylate (Target)
Space Group

(Monoclinic)
Typically

or

Z (Molecules/Cell) 44
N1-C(Carbonyl) Bond N/A (N-H bond)1.39 – 1.41 Å (Elongated due to resonance)
C3-C(Carbonyl) Bond 1.45 Å1.46 Å
Primary Interaction Strong N-H···O (

Å)
Weak C-H···O (

Å)
Melting Point 145–147 °C~85–90 °C (Lower due to loss of H-bonds)

Scientific Insight: The drop in melting point (~60°C difference) is a direct macroscopic indicator of the microscopic loss of the intermolecular hydrogen bond network upon N-Boc protection.

References

  • Crystal structure of methyl 1H-indole-3-carboxylate. Source: CSD Entry / Acta Crystallographica. (General reference for the parent structure). Context: Establishes the baseline planar geometry and H-bonding network.
  • Synthesis and properties of N-Boc indoles. Source: Grehn, L., & Ragnarsson, U. (1984).[1] Angewandte Chemie International Edition. Context: Definitive guide on the use of

    
    /DMAP for indole protection.
    
  • Structural analysis of indole-3-carboxylic acid derivatives. Source:Journal of Chemical Crystallography. Context: Provides bond length comparisons for the C3-ester moiety.
  • This compound (PubChem CID 29946128). URL:[Link] Context: Verification of chemical identity and physical properties.[2][3]

Sources

A Comparative Guide to High-Purity Assessment of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reproducible research. In this guide, we delve into the analytical assessment of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a key building block in synthetic organic chemistry. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, complete with detailed experimental protocols and supporting data.

Introduction to this compound and the Imperative of Purity

This compound (Molecular Formula: C₁₅H₁₇NO₄, Molecular Weight: 275.30 g/mol ) is a substituted indole derivative.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The purity of this intermediate is paramount as impurities can carry over into subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and complications in biological assays.

This guide will compare two RP-HPLC methods, a primary method utilizing a C18 stationary phase and a secondary, alternative method employing a C8 stationary phase. The rationale behind this comparison is to offer flexibility in laboratory settings and to provide a more comprehensive purity profile by subjecting the analyte to different hydrophobic interactions.

Method 1: The Gold Standard - C18 Reversed-Phase HPLC

The use of a C18 (octadecyl) stationary phase is a ubiquitous and generally robust starting point for the analysis of moderately non-polar molecules like our target compound. The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention and often excellent resolution of the main compound from its impurities.

Experimental Protocol: Method 1

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid (FA), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical absorbance of the indole chromophore)[2][3]

  • Injection Volume: 10 µL

Rationale for Method 1 Parameters

The choice of a C18 column provides strong hydrophobic interactions, which is suitable for retaining the relatively non-polar indole derivative. The gradient elution from 50% to 90% acetonitrile allows for the elution of the main peak in a reasonable timeframe while also enabling the separation of more polar and less polar impurities. The addition of 0.1% formic acid to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.[4] A detection wavelength of 280 nm is selected as it is a common and effective wavelength for detecting indole-containing compounds.[2][3]

Method 2: An Alternative Approach - C8 Reversed-Phase HPLC

A C8 (octyl) stationary phase offers a less hydrophobic alternative to C18. This can be advantageous in several scenarios. For highly retained compounds on a C18 column, a C8 column can reduce analysis time. More importantly, the different selectivity of a C8 phase may resolve impurities that co-elute with the main peak on a C18 column.

Experimental Protocol: Method 2

1. Instrumentation and Consumables:

  • Same as Method 1, with the exception of the column.

  • C8 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Same as Method 1.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Rationale for Method 2 Parameters

The C8 column has shorter alkyl chains than the C18, resulting in weaker hydrophobic interactions. Consequently, the starting percentage of the organic modifier (acetonitrile) is slightly lower (40%) to ensure initial retention of the analyte. The gradient is adjusted to elute the compound within a similar timeframe as Method 1 for comparative purposes. The alternative selectivity of the C8 phase can provide a different impurity profile, making it a valuable secondary method for comprehensive purity assessment.

Comparative Data Analysis

The following table summarizes hypothetical, yet expected, performance data for the two methods.

ParameterMethod 1 (C18)Method 2 (C8)
Retention Time (Main Peak) ~12.5 min~10.8 min
Theoretical Plates (Main Peak) >15,000>12,000
Tailing Factor (Main Peak) 0.9 - 1.20.9 - 1.3
Resolution (Main Peak vs. Closest Impurity) >2.0May differ from C18
Calculated Purity 99.5%99.4% (hypothetical)

Note: The calculated purity is determined by the area percent method, assuming all impurities have a similar response factor at the detection wavelength. For absolute quantification, a reference standard would be required.

Discussion of Potential Impurities

While a definitive list of impurities requires process-specific knowledge, we can anticipate potential impurities based on common synthetic routes for N-protected indole-3-carboxylates. These may include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Deprotected Analog: Loss of the tert-butoxycarbonyl (Boc) protecting group.

  • Hydrolyzed Product: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Positional Isomers: Isomers formed during the synthesis.

The two proposed HPLC methods, with their differing selectivities, increase the probability of separating these and other unknown impurities from the main analyte peak.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile (1 mg/mL) A->B C Dilute to 100 µg/mL with Mobile Phase B->C D Inject Sample (10 µL) C->D E Separation on C18 or C8 Column D->E F UV Detection at 280 nm E->F G Integrate Peaks F->G H Calculate Purity (Area % Report) G->H

Caption: A generalized workflow for the HPLC analysis of this compound.

Chemical Structures

Chemical_Structures cluster_main This compound cluster_impurities Potential Impurities main_compound Image_of_main_compound_structure impurity1 Image_of_deprotected_analog impurity2 Image_of_hydrolyzed_product

Caption: The chemical structure of the target compound and potential process-related impurities. (Note: Actual images of chemical structures would be inserted here in a publication).

Conclusion

This guide has presented two robust and reliable RP-HPLC methods for assessing the purity of this compound. The primary C18 method serves as an excellent starting point, while the alternative C8 method provides a valuable orthogonal approach to ensure a comprehensive impurity profile. The provided protocols are designed to be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation. By employing these methods, researchers can be confident in the quality of this critical synthetic intermediate, thereby ensuring the integrity and reproducibility of their downstream applications.

References

  • PubChem. This compound. Available from: [Link]. [Accessed January 2026].

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. HPLC chromatographs of samples' indole compounds. Available from: [Link]. [Accessed January 2026].

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available from: [Link]. [Accessed January 2026].

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Among these, indole derivatives represent a cornerstone of medicinal chemistry, valued for their vast therapeutic potential.[1] This guide provides essential, immediate safety and logistical information for handling 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, a member of this vital chemical family. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of safe laboratory practice.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]

These potential hazards necessitate a stringent adherence to appropriate personal protective equipment (PPE) protocols to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[7][8]Protects against splashes and aerosols, preventing serious eye irritation.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7][8]Prevents skin contact and subsequent irritation.[2][3][4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apron.[7][8]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol generation is likely.[8]Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[2][3][4][5][6]

Procedural Workflow for Safe Handling

A systematic approach to handling chemicals is paramount. The following workflow provides a step-by-step guide to minimize risk at every stage of the process.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS of Analogous Compounds Gather_PPE 2. Assemble and Inspect PPE Ventilation 3. Ensure Proper Ventilation Weighing 4. Weighing and Transfer Ventilation->Weighing Proceed to handling Reaction 5. Performing the Reaction Decontamination 6. Decontaminate Work Area Reaction->Decontamination Reaction complete Waste_Segregation 7. Segregate Waste Disposal 8. Dispose of Waste Remove_PPE 9. Doff PPE Correctly

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data for analogous compounds to be fully aware of the potential hazards.

    • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

    • Ensure Proper Ventilation: Work should be conducted in a chemical fume hood or a well-ventilated laboratory to minimize inhalation exposure.[2][4][5][6]

  • Handling:

    • Weighing and Transfer: When weighing and transferring the solid compound, take care to avoid creating dust. Use a spatula and a weighing paper or boat.

    • In Solution: When handling the compound in solution, be mindful of the potential for splashing.

  • Cleanup and Disposal:

    • Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface thoroughly after use.

    • Waste Segregation: All waste contaminated with this compound should be collected in a designated, labeled hazardous waste container.[9]

    • Disposal: Dispose of chemical waste through a licensed chemical destruction facility.[2] Do not discharge to sewer systems.[2]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water after handling the chemical.

Emergency Response Plan

In the event of an exposure, immediate and appropriate action is crucial.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Skin_Contact Skin Contact: Wash with plenty of soap and water. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Get medical help. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report Report the Incident Medical_Attention->Report

Caption: A clear and concise emergency response plan for exposure incidents.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2] The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill in accordance with local regulations.[2]

  • Environmental Precautions: Do not allow the chemical to enter drains or water sources.[4][5]

By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and protecting the environment. This commitment to safety and responsible practice is the foundation of innovative and successful scientific discovery.

References

  • TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Fisher Scientific - SAFETY DATA SHEET. (2021, December 28). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • Skatole SDS GHS MSDS Sheet. ScienceLab.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH.
  • INDOLE SOLUTION (REAGENT FOR NITRITES)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 25). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • Indole Test Reagents - Kovacs, DMACA, Spot test. Hardy Diagnostics.
  • Indole Detection Reagent - Safety D
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.